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Bis-PEG9-acid

Cat. No.: B606186
M. Wt: 514.6 g/mol
InChI Key: MZPXCHJGEDEJHQ-UHFFFAOYSA-N
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Description

Bis-PEG9-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O13 B606186 Bis-PEG9-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPXCHJGEDEJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Bis-PEG9-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG9-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its molecular structure, physicochemical properties, and provides standardized experimental protocols for its application in creating Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Structure and Properties

This compound, systematically named 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid, is a polyethylene glycol (PEG) derivative characterized by a chain of nine ethylene glycol units flanked by terminal carboxylic acid groups. This structure imparts both flexibility and hydrophilicity, making it an ideal spacer arm to conjugate various molecules.

The presence of terminal carboxylic acids allows for the covalent linkage to primary amine groups present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This reaction typically proceeds via the formation of a stable amide bond, a cornerstone of modern bioconjugation techniques. The hydrophilic PEG backbone enhances the solubility of the resulting conjugates and can reduce their immunogenicity.

PropertyValue
Chemical Formula C22H42O13
Molecular Weight Approximately 514.57 g/mol
CAS Number 1268488-70-5
IUPAC Name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated

Synthesis of Dicarboxylic Acid PEGs: A Representative Protocol

While this compound is commercially available, understanding its synthesis provides valuable context. Homobifunctional dicarboxylic acid PEGs are typically synthesized by the oxidation of the corresponding polyethylene glycol diol.

Experimental Protocol: Synthesis of a Dicarboxylic Acid PEG

Materials:

  • Polyethylene glycol (diol) of the desired length (e.g., nonaethylene glycol)

  • Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Quenching agent (e.g., isopropanol)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., silica gel chromatography)

Procedure:

  • Dissolve the polyethylene glycol diol in a suitable solvent.

  • Slowly add the oxidizing agent to the solution at a controlled temperature (often 0°C to room temperature).

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, TLC).

  • Once the reaction is complete, quench any excess oxidizing agent.

  • Perform an aqueous workup and extract the dicarboxylic acid product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography to obtain the pure dicarboxylic acid PEG.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Applications in Bioconjugation: Experimental Workflows

The utility of this compound lies in its ability to act as a linker, connecting two molecules through stable amide bonds. Below are detailed workflows for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis using this compound

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. This compound can be used to link the antibody to the drug.

ADC_Synthesis_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation1 Step 2: Conjugation to Drug cluster_activation2 Step 3: Activation of Drug-PEG-acid cluster_conjugation2 Step 4: Conjugation to Antibody cluster_purification Step 5: Purification A This compound C Activated Bis-PEG9-NHS Ester A->C Activation B EDC/NHS E Drug-PEG-acid Conjugate C->E Amide Bond Formation D Amine-containing Drug G Activated Drug-PEG-NHS Ester E->G Activation F EDC/NHS I Antibody-Drug Conjugate (ADC) G->I Amide Bond Formation H Monoclonal Antibody (mAb) J Purified ADC I->J e.g., SEC, HIC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Experimental Protocol: ADC Synthesis

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-containing cytotoxic drug

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. Allow the reaction to proceed at room temperature for 15-30 minutes to form the activated NHS ester.

  • Conjugation to Drug: Add the amine-containing drug to the activated this compound solution. Stir the reaction at room temperature for 2-4 hours or overnight.

  • Purification of Drug-Linker: Purify the drug-PEG-acid conjugate using reverse-phase HPLC.

  • Activation of Drug-PEG-acid: Dissolve the purified drug-PEG-acid conjugate, EDC, and NHS in anhydrous DMF or DMSO. Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Conjugation to Antibody: Add the activated drug-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability. Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules, followed by HIC to separate ADCs with different drug-to-antibody ratios (DARs).

  • Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and Mass Spectrometry.

PROTAC Synthesis using this compound

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the linker connecting the protein-of-interest (POI) ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_activation1 Step 1: Activation of this compound cluster_conjugation1 Step 2: Conjugation to POI Ligand cluster_activation2 Step 3: Activation of POI Ligand-PEG-acid cluster_conjugation2 Step 4: Conjugation to E3 Ligase Ligand cluster_purification Step 5: Purification A This compound C Activated Bis-PEG9-NHS Ester A->C Activation B EDC/NHS E POI Ligand-PEG-acid C->E Amide Bond Formation D Amine-functionalized POI Ligand G Activated POI Ligand-PEG-NHS Ester E->G Activation F EDC/NHS I PROTAC Molecule G->I Amide Bond Formation H Amine-functionalized E3 Ligase Ligand J Purified PROTAC I->J e.g., HPLC

Caption: Workflow for PROTAC synthesis using this compound as a linker.

Experimental Protocol: PROTAC Synthesis

Materials:

  • Amine-functionalized Protein-of-Interest (POI) ligand

  • Amine-functionalized E3 ligase ligand

  • This compound

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Purification system (e.g., High-Performance Liquid Chromatography, HPLC)

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to form the activated NHS ester.

  • Conjugation to POI Ligand: Add the amine-functionalized POI ligand to the activated this compound solution. Monitor the reaction by LC-MS.

  • Purification of Intermediate: Purify the resulting POI ligand-PEG-acid intermediate by HPLC.

  • Activation of Intermediate: Activate the carboxylic acid of the purified POI ligand-PEG-acid intermediate using EDC and NHS in anhydrous DMF or DMSO.

  • Conjugation to E3 Ligase Ligand: Add the amine-functionalized E3 ligase ligand to the activated intermediate solution.

  • Purification of PROTAC: Purify the final PROTAC molecule by HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature enable the creation of complex and effective bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the development of next-generation therapeutics like ADCs and PROTACs. Proper execution of these experimental procedures, coupled with rigorous purification and characterization, is essential for obtaining high-quality and reproducible results.

An In-depth Technical Guide to the Synthesis and Purification of Bis-PEG9-acid for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, purification, and application of Bis-PEG9-acid, a discrete polyethylene glycol (PEG) derivative crucial for researchers, scientists, and professionals in the field of drug development. Its primary application lies in its use as a hydrophilic and flexible linker in the construction of bioconjugates, most notably antibody-drug conjugates (ADCs).

Introduction to this compound

This compound, with the chemical name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid, is a homobifunctional PEG linker. It possesses two terminal carboxylic acid groups, which can be readily conjugated to primary amine groups on biomolecules through the formation of stable amide bonds.[1] The PEG chain, consisting of nine ethylene glycol units, imparts increased hydrophilicity to the resulting conjugate, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[2][3][4] The defined, monodisperse nature of the PEG9 chain ensures batch-to-batch consistency and a uniform drug-to-antibody ratio (DAR) in ADCs, which is a critical parameter for their therapeutic efficacy and safety.[5]

Synthesis of this compound

The synthesis of this compound typically starts from its corresponding diol, nonaethylene glycol. The primary hydroxyl groups at both ends of the nonaethylene glycol molecule are oxidized to carboxylic acids. Several oxidation methods can be employed for this transformation, with the choice of method often depending on the desired scale, yield, and purity requirements.

Experimental Protocols for Synthesis

Method 1: Platinum-Catalyzed Oxidation

This method utilizes a platinum-on-carbon catalyst to oxidize the terminal hydroxyl groups in the presence of an oxidizing gas, typically oxygen.

  • Materials: Nonaethylene glycol, platinum-on-carbon catalyst (e.g., 5% Pt/C), water (or another inert solvent), oxygen gas.

  • Procedure:

    • In a pressure reactor, dissolve nonaethylene glycol in water to a concentration of 10-30% (w/w).

    • Add the platinum-on-carbon catalyst to the solution. The catalyst loading is typically between 1% and 10% of the weight of the glycol.

    • Pressurize the reactor with oxygen to a pressure of approximately 100 psig.

    • Heat the reaction mixture to a temperature between 50°C and 90°C with vigorous stirring.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The reaction time can vary from several hours to a full day.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the oxygen.

    • Filter the reaction mixture to remove the platinum catalyst.

    • The aqueous solution containing the this compound can then be subjected to purification.

Method 2: Jones Oxidation

The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent for converting primary alcohols to carboxylic acids.

  • Materials: Nonaethylene glycol, Jones reagent (chromium trioxide, concentrated sulfuric acid, water), acetone.

  • Procedure:

    • Dissolve nonaethylene glycol in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.

    • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The reaction is exothermic.

    • A color change from orange-red to green indicates the progress of the oxidation.

    • After the addition is complete, continue stirring at room temperature for a few hours to ensure complete conversion.

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Remove the acetone by rotary evaporation.

    • The remaining aqueous solution contains the product along with chromium salts and requires extensive purification.

Method 3: TEMPO-Mediated Oxidation

This method employs a nitroxyl radical, typically 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (bleach).

  • Materials: Nonaethylene glycol, TEMPO, sodium hypochlorite (NaOCl), sodium bromide (NaBr), sodium bicarbonate (NaHCO3), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve nonaethylene glycol in a biphasic solvent system of DCM and an aqueous solution of sodium bicarbonate.

    • Add catalytic amounts of TEMPO and NaBr to the mixture.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOCl with vigorous stirring.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, separate the aqueous layer.

    • Extract the aqueous layer with DCM to remove any remaining organic impurities.

    • The aqueous solution containing the sodium salt of this compound is then ready for purification.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Nonaethylene Glycol Nonaethylene Glycol Oxidation Oxidation Nonaethylene Glycol->Oxidation Oxidizing Agent (e.g., Pt/O2, Jones Reagent, TEMPO) Crude this compound Crude this compound Oxidation->Crude this compound

Caption: General workflow for the synthesis of this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and residual reagents to achieve the high purity (>95%) required for pharmaceutical applications.

Experimental Protocols for Purification

Method 1: Precipitation

This method is based on the differential solubility of the PEG derivative and impurities.

  • Procedure:

    • Concentrate the aqueous solution of crude this compound.

    • Add a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, to precipitate the this compound.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with the non-polar solvent to remove soluble impurities.

    • Dry the purified product under vacuum.

Method 2: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size.

  • Procedure:

    • Dissolve the crude product in a suitable mobile phase.

    • Load the solution onto an appropriate SEC column (e.g., Sephadex).

    • Elute the column with the mobile phase.

    • The larger this compound molecules will elute before smaller impurities.

    • Collect the fractions containing the pure product and confirm purity by analytical techniques.

Method 3: Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. Since this compound is a dicarboxylic acid, anion-exchange chromatography is suitable.

  • Procedure:

    • Dissolve the crude product in a low-ionic-strength buffer at a pH where the carboxylic acid groups are deprotonated (negatively charged).

    • Load the solution onto an anion-exchange column.

    • Wash the column with the loading buffer to remove neutral and positively charged impurities.

    • Elute the bound this compound using a gradient of increasing ionic strength or decreasing pH.

    • Collect and analyze the fractions for the presence of the pure product.

Diagram of Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude Product Crude Product Purification Method Purification Method Crude Product->Purification Method Precipitation, SEC, or IEC Pure this compound Pure this compound Purification Method->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, HPLC, MS

Caption: General workflow for the purification of this compound.

Characterization and Quantitative Data

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Parameter Typical Value/Method Reference
Molecular Formula C22H42O13
Molecular Weight 514.57 g/mol
Purity ≥95%
Appearance White to off-white solid or viscous oil-
Solubility Soluble in water and most organic solvents
¹H NMR Consistent with the expected structure-
HPLC Single major peak indicating high purity-
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

This compound is a valuable linker for the development of ADCs, which are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The PEG linker enhances the solubility and stability of the ADC and provides a defined spacer between the antibody and the payload.

Workflow for ADC Development using this compound

The carboxylic acid groups of this compound are typically activated to form N-hydroxysuccinimide (NHS) esters for efficient reaction with the primary amine groups (e.g., lysine residues) on the antibody.

ADC_Workflow cluster_adc ADC Development Workflow This compound This compound Activation Activation This compound->Activation EDC, NHS Bis-PEG9-NHS_ester Bis-PEG9-NHS_ester Activation->Bis-PEG9-NHS_ester Conjugation Conjugation Bis-PEG9-NHS_ester->Conjugation Antibody Antibody Antibody->Conjugation Cytotoxic Drug Cytotoxic Drug Cytotoxic Drug->Conjugation ADC ADC Conjugation->ADC Purification Purification ADC->Purification Characterized ADC Characterized ADC Purification->Characterized ADC

Caption: Workflow for ADC development using this compound.

Conclusion

This compound is a well-defined, homobifunctional PEG linker that plays a significant role in modern drug development, particularly in the field of antibody-drug conjugates. Its synthesis via the oxidation of nonaethylene glycol, followed by rigorous purification, yields a high-purity reagent essential for producing homogeneous and effective bioconjugates. The methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

An In-depth Technical Guide to Bis-PEG9-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG9-acid (CAS No. 1268488-70-5), a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Identifiers and Chemical Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a nine-unit PEG chain flanked by carboxylic acid functional groups at both termini. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecules.

IdentifierValue
CAS Number 1268488-70-5
IUPAC Name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid[1]
Chemical Formula C22H42O13[1]
Molecular Weight 514.57 g/mol [1]
Synonyms Bis-dPEG®9-Acid

Applications in Drug Development

The primary utility of this compound lies in its role as a flexible linker to connect two different molecules. Its homobifunctional nature, with carboxylic acid groups at both ends, allows for reaction with primary amines to form stable amide bonds. This property is extensively leveraged in the synthesis of PROTACs and ADCs.

PROTACs: In the context of PROTACs, this compound can serve as the linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

ADCs: For ADCs, this compound can be used to conjugate a cytotoxic payload to an antibody. The hydrophilic nature of the PEG linker can improve the solubility of the ADC, prevent aggregation, and potentially reduce immunogenicity.

Generalized Experimental Protocol: Amide Bond Formation

The following is a generalized protocol for the conjugation of this compound to amine-containing molecules. The specific reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization based on the specific substrates.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein ligand, an antibody, or a payload)

  • Amine-reactive coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])[2]

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) for biomolecules)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Dissolve this compound in the appropriate anhydrous solvent.

    • Add the coupling agent (e.g., EDC) and, if necessary, an auxiliary reagent like N-hydroxysuccinimide (NHS) to form a more stable active ester.

    • Allow the activation reaction to proceed, typically for 15-60 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a suitable buffer or solvent.

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • The reaction is typically carried out at room temperature for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS.

  • Quenching the Reaction:

    • Once the reaction is complete, add a quenching reagent to consume any unreacted activated esters.

  • Purification:

    • The final conjugate can be purified using techniques appropriate for the specific product, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Mechanisms

To better illustrate the role of this compound in drug development, the following diagrams, generated using the DOT language, depict a generalized workflow for PROTAC synthesis and the mechanism of action of a PROTAC.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Target_Ligand Target Protein Ligand (with primary amine) Conjugation1 2. First Conjugation (Amide Bond Formation) Target_Ligand->Conjugation1 Bis_PEG9_acid This compound (Linker) Activation 1. Activation of Carboxylic Acids (e.g., with EDC/NHS) Bis_PEG9_acid->Activation E3_Ligase_Ligand E3 Ligase Ligand (with primary amine) Conjugation2 4. Second Conjugation (Amide Bond Formation) E3_Ligase_Ligand->Conjugation2 Activation->Conjugation1 Intermediate Mono-conjugated Intermediate Conjugation1->Intermediate Activation2 3. Activation of Second Carboxylic Acid Intermediate->Activation2 Activation2->Conjugation2 PROTAC PROTAC Molecule Conjugation2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (Protein of Interest) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E2 E2 Ligase Proteasome 26S Proteasome Target_Protein->Proteasome targeted for degradation Ub Ubiquitin E3_Ligase->Ub facilitates transfer to Ub->Target_Protein Poly-ubiquitination E2->Ub transfers Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments results in

Caption: The mechanism of action of a PROTAC, illustrating the role of the linker in ternary complex formation.

References

An In-depth Technical Guide to Bis-PEG9-acid: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG9-acid is a homobifunctional crosslinker featuring a nine-unit polyethylene glycol (PEG) spacer terminated on both ends by a carboxylic acid group. This structure imparts valuable characteristics for its use in advanced life sciences research and drug development. The hydrophilic PEG backbone enhances the solubility of the molecule and resulting conjugates in aqueous media, which is crucial for biological applications.[1][2] The two terminal carboxylic acid groups provide reactive handles for covalently linking molecules, particularly those containing primary amine groups.[1][2]

This linker has gained prominence in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3] In ADCs, linkers are used to attach a cytotoxic drug to an antibody, while in PROTACs, they connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG9 spacer can be critical for optimizing the spatial orientation and efficacy of the final conjugate.

Physicochemical Properties

The fundamental properties of this compound and its activated N-hydroxysuccinimide (NHS) ester form are summarized below. These data are essential for experimental design, including calculating molar equivalents for reactions and ensuring appropriate storage conditions.

PropertyThis compoundBis-PEG9-NHS ester
CAS Number 1268488-70-51008402-79-6
Molecular Formula C22H42O13C30H48N2O17
Molecular Weight 514.56 g/mol 708.71 g/mol
Exact Mass 514.2625708.29500
Purity ≥95%≥90% to 98.0%
Appearance Data not consistently availableColorless to light yellow oil
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C-20°C or 4°C, sealed from moisture
IUPAC Name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid, 1,31-bis(2,5-dioxo-1-pyrrolidinyl) ester

Core Reactivity and Applications

The primary utility of this compound lies in its ability to conjugate two amine-containing molecules. The carboxylic acid groups are reactive, but typically require activation to efficiently form stable amide bonds with primary amines. This homobifunctional nature allows for either intramolecular crosslinking or, more commonly, the intermolecular conjugation of two different molecules, such as a protein and a small molecule drug.

Key Applications:

  • PROTAC Synthesis: Serves as a PEG-based linker to connect the two distinct ligands of a PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): Used as a cleavable or non-cleavable linker to attach cytotoxic payloads to antibodies.

  • PEGylation: Modifies proteins, peptides, and surfaces to improve stability and solubility.

  • Bioconjugation: Generally used for attaching biomolecules like proteins and antibodies to other molecules or surfaces for therapeutic and diagnostic purposes.

  • Drug Delivery: Its structure can be incorporated into drug delivery systems to improve the solubility and stability of therapeutic agents.

Reaction Mechanisms and Experimental Workflows

The most common reaction involving this compound is the formation of an amide bond with an amine. This is typically achieved through a carbodiimide-mediated coupling reaction, often with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and create a more stable, amine-reactive intermediate.

Amide Bond Formation via EDC/NHS Activation

The carboxylic acid groups of this compound can be activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS. This forms a semi-stable NHS ester, which is more reactive towards primary amines than the original carboxylic acid and less prone to hydrolysis. The NHS ester then readily reacts with an amine-containing molecule (R-NH2) to form a stable amide bond.

Amide_Bond_Formation cluster_0 cluster_1 cluster_2 BisPEG9 This compound (-COOH) NHSEster Bis-PEG9-NHS ester (Amine-Reactive Intermediate) BisPEG9->NHSEster Activation Activators EDC + NHS (pH 4.5-7.2) Conjugate Stable Amide Bond (-CONH-R) NHSEster->Conjugate Conjugation (pH 7-8) AmineMolecule Amine-Containing Molecule (Protein, Peptide, Drug) (R-NH₂) Experimental_Workflow start Start prep_reagents 1. Prepare Reagents - Dissolve this compound in DMF/DMSO - Prepare amine-substrate in PBS start->prep_reagents activate 2. Activate Carboxylic Acids - Add EDC and NHS to this compound - React for 15 min at RT (pH 5-6) prep_reagents->activate conjugate 3. Perform Conjugation - Add amine-substrate to activated linker - Adjust pH to 7.2-7.5 - React for 2 hours at RT activate->conjugate quench 4. Quench Reaction - Add hydroxylamine or Tris buffer - Hydrolyzes unreacted NHS esters conjugate->quench purify 5. Purify Conjugate (e.g., Dialysis, Chromatography) quench->purify end End purify->end

References

An In-depth Technical Guide to the Reactivity of Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG9-acid, a homobifunctional crosslinker, detailing its chemical properties, core reactivity, and applications in bioconjugation. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support its use in research and drug development.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative that features a chain of nine ethylene glycol units terminated at both ends by a carboxylic acid group.[1][2] This structure makes it a homobifunctional linker, meaning it has two identical reactive groups. The central PEG chain is a key feature, imparting hydrophilicity and flexibility to the molecule.[3] This increased water solubility is highly advantageous when working with hydrophobic drugs or proteins, helping to prevent aggregation.[3][4]

In the field of drug development, particularly for antibody-drug conjugates (ADCs) and PROTACs, PEG linkers like this compound are crucial. They serve as flexible spacers that connect biomolecules (like antibodies) to payloads (like cytotoxic drugs). The inclusion of the PEG spacer can improve the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic size, which reduces renal clearance and can lead to a longer plasma half-life. Furthermore, the PEG chain can shield the conjugate from enzymatic degradation and reduce its immunogenicity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid
CAS Number 1268488-70-5
Molecular Formula C22H42O13
Molecular Weight 514.57 g/mol
Purity Typically >95%
Appearance Varies (often a solid or viscous liquid)

| Storage | -20°C for long-term storage | |

Core Reactivity: The Carboxylic Acid Group

The reactive centers of this compound are its terminal carboxylic acid (-COOH) groups. Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions because the amine, being basic, will deprotonate the acid to form an unreactive carboxylate salt.

To overcome this, the carboxylic acid must first be "activated" to a more electrophilic form. The most common and effective method for this in bioconjugation is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid group on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation & Amine Coupling: This unstable intermediate can then react in one of two ways. It can either react directly with a primary amine (-NH2) on the target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. Alternatively, to improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) is added. The NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is then much more resistant to hydrolysis in aqueous solutions and can efficiently react with a primary amine to form the desired amide bond.

The resulting amide bond is highly stable under physiological conditions.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling PEG_Acid This compound (-COOH) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) Conjugate Stable Amide Bond (-CO-NH-) O_Acylisourea->Conjugate Direct reaction with Amine (less efficient) NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Amine Biomolecule (-NH2)

Quantitative Data on Reactivity

Table 2: Key Parameters for this compound Conjugation

Parameter Optimal Range/Value Rationale & Notes Reference(s)
Activation pH 4.5 - 7.2 EDC-mediated activation of carboxyl groups is most efficient in acidic to neutral conditions.
Conjugation pH 7.2 - 8.5 The reaction of NHS esters with primary amines is favored at slightly basic pH to ensure the amine is deprotonated and nucleophilic.
EDC:NHS Molar Ratio 1:1 to 1:1.2 A slight excess of NHS can help drive the formation of the more stable NHS-ester intermediate. Ratios can be optimized for specific applications.
Linker:Biomolecule Ratio 10- to 50-fold molar excess A significant excess of the activated linker is typically used to drive the reaction towards the desired conjugate and achieve a higher degree of labeling.
NHS Ester Stability Half-life: 10 min - 1 hr The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. A two-step protocol risks loss of the intermediate.
Amide Yield ~70% Amidation of NHS-esters with model amines can yield approximately 70% amides. Actual yields depend heavily on the specific biomolecule and reaction conditions.

| Conjugation Time | 1 - 3 hours | Reaction times vary based on reagent concentrations. Higher EDC concentrations (e.g., 50-100 mM) may complete conjugation in under 20 minutes, but risk side reactions. | |

Experimental Protocols

The following is a generalized two-step protocol for conjugating this compound to a protein containing primary amines (e.g., lysine residues). Note: This protocol should be optimized for each specific application.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS or MES)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.

  • Analytical equipment for characterization (e.g., SDS-PAGE, SEC-HPLC).

Protocol:

Step A: Activation of this compound

  • Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. Do not store these solutions.

  • Dissolve Linker: Dissolve this compound in the Activation Buffer.

  • Activation Reaction: Add a molar excess of EDC and Sulfo-NHS (e.g., 1.2 equivalents of each per carboxyl group on the PEG linker) to the this compound solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

Step B: Conjugation to Protein

  • Buffer Exchange (Optional): If the protein is not already in the Coupling Buffer, perform a buffer exchange using a desalting column.

  • Conjugation: Immediately add the activated this compound solution (from Step A) to the protein solution. The molar ratio of linker to protein should be optimized but often starts in the range of 20:1 to 50:1.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted Sulfo-NHS esters. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis. The PEGylated protein conjugate will have a larger hydrodynamic radius and elute earlier from an SEC column than the unconjugated protein.

  • Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, and SEC-HPLC to confirm conjugation and assess purity.

// Define nodes Start [label="Prepare Reagents\n(Protein, PEG-Acid, EDC/NHS)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Activate [label="Activate this compound\n(Add EDC/NHS, 15-30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugate [label="Add Activated PEG to Protein\n(pH 7.2-7.5, 1-2 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Add Tris or Hydroxylamine)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate\n(Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Characterize Final Product\n(SDS-PAGE, HPLC)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges (workflow) Start -> Activate; Activate -> Conjugate [label="Immediate Use"]; Conjugate -> Quench; Quench -> Purify; Purify -> Analyze; } caption: General experimental workflow for protein conjugation.

Applications and Considerations

This compound is a homobifunctional linker, meaning it can be used to crosslink two amine-containing molecules. However, its primary utility is as a hydrophilic spacer element in the synthesis of more complex heterobifunctional linkers used in ADCs and other targeted therapeutics. For example, one acid group can be conjugated to an amine-containing drug payload, and the other acid group can be converted to a different functionality (e.g., a maleimide or alkyne) to react with a different site on an antibody (e.g., a thiol or azide).

// Nodes Antibody [label="Antibody\n(e.g., Lysine -NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="this compound\n(Homobifunctional Linker)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload [label="Therapeutic Payload\n(e.g., Drug with -NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADC [label="Antibody-Drug Conjugate\n(ADC)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antibody -> ADC [label="Amide Bond"]; Linker -> ADC [style=invis]; Payload -> ADC [label="Amide Bond"];

{rank=same; Antibody; Payload} {rank=same; ADC}

// Invisible edges to position the linker subgraph { rank = same; Antibody -> Linker [style=invis]; Linker -> Payload [style=invis]; } } caption: Logical relationship of components in an ADC construct.

Key considerations for researchers:

  • Purity of Reagents: Use high-purity this compound and freshly prepared, high-quality coupling reagents to avoid side reactions.

  • Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis. Perform the conjugation step immediately after activation and control the pH carefully.

  • Optimization: The optimal molar ratios of linker-to-biomolecule and the reaction conditions (pH, time, temperature) must be determined empirically for each specific system to balance conjugation efficiency with the preservation of the biomolecule's activity.

  • Characterization: Thorough characterization of the final conjugate is critical to determine the degree of labeling, purity, and stability.

References

Bis-PEG9-acid Hydrophilic Spacer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core properties, applications, and methodologies associated with the Bis-PEG9-acid hydrophilic spacer.

Introduction

This compound is a homobifunctional crosslinker featuring a hydrophilic polyethylene glycol (PEG) spacer of nine ethylene glycol units, flanked by a carboxylic acid group at each terminus. This discrete PEG (dPEG®) reagent is a valuable tool in bioconjugation and drug development, prized for its ability to link molecules while imparting favorable physicochemical properties. The hydrophilic nature of the PEG chain enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it an ideal component in the design of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties of this compound

The well-defined structure of this compound provides researchers with precise control over the spacing and physicochemical characteristics of their molecular constructs.

PropertyValueReference
Chemical Name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid[1][2]
Molecular Formula C22H42O13[1][2]
Molecular Weight 514.57 g/mol [1]
CAS Number 1268488-70-5
Purity Typically >95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents like DMSO, DMF, and DCM
Spacer Arm Length Approximately 35.9 Å (estimated)

Note: The spacer arm length is an estimation based on the extended conformation of the PEG chain. The actual end-to-end distance in solution may vary due to the flexibility of the PEG linker.

Key Applications in Drug Development

The unique properties of the this compound spacer make it a versatile tool in various biopharmaceutical applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. PEG-based linkers like this compound are employed to enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads. The defined length of the PEG9 spacer ensures a specific distance is maintained between the antibody and the drug, which can be crucial for optimal therapeutic activity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a key determinant of PROTAC efficacy. The length, flexibility, and hydrophilicity of the linker, often a PEG chain, are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. While early-stage PROTAC discovery often utilizes simple alkyl or PEG linkers, optimization of the linker is a core aspect of developing potent and drug-like PROTACs.

Bioconjugation and Surface Modification

The two terminal carboxylic acid groups of this compound allow for the crosslinking of two amine-containing molecules or for the modification of surfaces. This is particularly useful in creating hydrogels, modifying nanoparticles for drug delivery, and functionalizing biosensors. The PEG spacer significantly reduces non-specific protein binding to modified surfaces.

Experimental Protocols

The primary utility of this compound lies in its ability to react with primary amines to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry.

General Protocol for Amine Coupling using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by reaction with an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer or water immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess (typically 2-5 fold) of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated spacer.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the NHS-activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will quench any unreacted NHS-activated spacer.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by using a desalting column, dialysis, or chromatography (e.g., size-exclusion or affinity chromatography) appropriate for the conjugate.

Visualizations

Structure of this compound

Caption: Chemical structure of this compound.

Bioconjugation Workflow using this compound

G start Start: this compound and Amine-containing Molecule activation Step 1: Activation (EDC/NHS, pH 4.5-6.0) start->activation activated_peg NHS-activated This compound activation->activated_peg Forms reactive ester conjugation Step 2: Conjugation (pH 7.2-8.0) activated_peg->conjugation conjugate Crude Conjugate Mixture conjugation->conjugate Forms stable amide bond quenching Step 3: Quenching (Tris or Hydroxylamine) conjugate->quenching purification Step 4: Purification (e.g., Desalting Column) quenching->purification final_product Purified Conjugate purification->final_product

Caption: General workflow for bioconjugation.

Role of PEG Linker in a PROTAC Ternary Complex

G cluster_protac POI Target Protein (POI) Warhead Warhead POI->Warhead Binds to E3 E3 Ubiquitin Ligase E3_ligand E3 Ligand E3->E3_ligand Recruited by PROTAC PROTAC Linker This compound (Hydrophilic Spacer) Warhead->Linker Linker->E3_ligand

Caption: PROTAC-mediated ternary complex formation.

Conclusion

This compound is a well-defined, hydrophilic, and homobifunctional spacer that offers significant advantages in the field of bioconjugation and drug development. Its ability to increase solubility, reduce aggregation, and provide a flexible spacer of a discrete length makes it a powerful tool for the construction of complex biomolecules like ADCs and PROTACs. The straightforward and well-characterized reactivity of its terminal carboxylic acid groups with amines via carbodiimide chemistry allows for its reliable incorporation into a wide range of molecular architectures. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the utility of discrete PEG linkers such as this compound is expected to expand further, enabling the development of next-generation biopharmaceuticals with improved properties and performance.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG9-acid is a homobifunctional crosslinker that contains two terminal carboxylic acid groups separated by a 9-unit polyethylene glycol (PEG) spacer. This reagent is a valuable tool for covalently conjugating proteins and other biomolecules containing primary amine groups. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous solutions and can reduce aggregation. The conjugation is achieved through the formation of stable amide bonds by activating the carboxylic acid groups using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). These application notes provide detailed protocols for protein conjugation with this compound, methods for characterization of the conjugate, and representative data.

Chemical Properties of this compound

PropertyValue
Chemical Name 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid
Molecular Formula C22H42O13
Molecular Weight 514.57 g/mol
Purity Typically >95%
Spacer Arm 35.8 Å (PEG9)
Reactive Groups 2 x Carboxylic Acid (-COOH)
Reactivity Reacts with primary amines (-NH2) in the presence of activators (e.g., EDC, NHS)

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol describes the activation of the carboxylic acid groups of this compound followed by conjugation to a protein. This two-step method is generally preferred as it offers better control over the reaction and minimizes protein-protein crosslinking by the EDC.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) or Phosphate-Buffered Saline (PBS))

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns for buffer exchange

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with a molar excess of EDC and NHS in Activation Buffer. A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of this compound to the protein is recommended.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess this compound reagent and byproducts by buffer exchanging the conjugated protein into a suitable storage buffer using a desalting column or dialysis.

Protocol 2: Characterization of the Protein Conjugate

A. SDS-PAGE Analysis:

  • Prepare samples of the unconjugated protein and the purified conjugated protein.

  • Run the samples on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie blue or silver staining.

  • A successful conjugation will result in a shift in the molecular weight of the protein, with the conjugated protein band appearing higher on the gel than the unconjugated protein. The extent of the shift will depend on the number of PEG linkers attached.

B. Mass Spectrometry Analysis:

  • For a more precise characterization, analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • The mass spectrum will show an increase in mass corresponding to the addition of one or more this compound linkers.

  • To identify the specific sites of conjugation, the conjugated protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. The resulting peptide fragments can be analyzed to identify those carrying the mass of the this compound linker.

Data Presentation

The following tables provide representative data for a hypothetical conjugation of a 50 kDa protein with this compound.

Table 1: Optimization of Molar Ratio of this compound to Protein

Molar Ratio (Linker:Protein)Conjugation Efficiency (%)Average Number of Linkers per Protein
5:1451.2
10:1702.5
20:1854.1
50:1906.8

Conjugation efficiency was determined by densitometry of SDS-PAGE gels.

Table 2: Stability of the this compound Protein Conjugate

ConditionIncubation Time (days)Percentage of Intact Conjugate (%)
4°C in PBS, pH 7.47>98
25°C in PBS, pH 7.4795
37°C in PBS, pH 7.4788

Intact conjugate was quantified by size-exclusion chromatography (SEC).

Table 3: Effect of Conjugation on Protein Activity

Conjugate (Avg. Linkers/Protein)Relative Biological Activity (%)
Unconjugated Protein100
1.292
2.585
4.173
6.855

Biological activity was assessed using a relevant in vitro assay.

Visualizations

Workflow for Protein Conjugation with this compound

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification cluster_analysis Analysis bis_peg This compound edc_nhs EDC + NHS bis_peg->edc_nhs activated_peg NHS-activated this compound edc_nhs->activated_peg 15-30 min, RT protein Protein-NH2 activated_peg->protein conjugated_protein Protein-NH-CO-PEG9-CO-NH-Protein protein->conjugated_protein 2h, RT or O/N, 4°C purification Size Exclusion Chromatography / Dialysis conjugated_protein->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec

Caption: General workflow for protein conjugation using this compound.

Hypothetical Application in Studying Protein-Protein Interactions in a Signaling Pathway

This compound can be used to study protein-protein interactions within a signaling cascade. By crosslinking interacting proteins, the transient interactions can be stabilized for identification and analysis. Below is a hypothetical example of using this compound to investigate the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein (e.g., Grb2).

G cluster_pathway Hypothetical Signaling Pathway Investigation ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk 1. Ligand Binding & Dimerization grb2 Grb2 rtk->grb2 2. Autophosphorylation & Grb2 recruitment sos Sos grb2->sos 3. Sos Recruitment crosslink Add this compound + EDC/NHS grb2->crosslink ras Ras sos->ras 4. Ras Activation downstream Downstream Signaling ras->downstream analysis Immunoprecipitation & Mass Spectrometry crosslink->analysis Identify Interacting Partners

Caption: Use of this compound to study RTK-Grb2 interaction.

Application Notes and Protocols for the Use of Bis-PEG9-acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Bis-PEG9-acid is a hydrophilic, homobifunctional linker featuring two carboxylic acid groups separated by a nine-unit polyethylene glycol (PEG) chain. The PEG component enhances the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[1][] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of ADCs.

Application Notes

Properties and Advantages of this compound Linker

This compound serves as a versatile platform for ADC development due to its distinct characteristics:

  • Hydrophilicity: The PEG chain imparts water solubility to the linker-payload complex, which can be advantageous when working with hydrophobic cytotoxic drugs. This increased hydrophilicity can help prevent aggregation of the final ADC product.[3]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC and prolong its circulation half-life by creating a hydrophilic shield.[1]

  • Homobifunctionality: The presence of two carboxylic acid groups allows for the attachment of two molecules, which could be two payload molecules or a payload and a targeting ligand, although for typical ADC construction, it is activated to react with the antibody and the payload.

  • Cleavability: While this compound itself does not contain a cleavable bond, it can be incorporated into ADC designs that utilize either cleavable or non-cleavable strategies depending on the overall linker-payload design. Some sources describe it as a cleavable linker, which may refer to its use in linker systems that incorporate a cleavable moiety elsewhere.[4]

Considerations for ADC Design with this compound

When incorporating this compound into an ADC, several factors should be considered:

  • Activation of Carboxylic Acids: The carboxylic acid groups of this compound must be activated to react with amine groups on the antibody or the payload. A common method is the formation of N-hydroxysuccinimide (NHS) esters using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Conjugation Strategy: The activated this compound linker can be conjugated to the antibody through primary amines on lysine residues. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).

  • Payload Attachment: The payload can be attached to the other end of the linker either before or after conjugation to the antibody. Pre-forming the linker-payload complex is often preferred.

  • Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC that significantly impacts its efficacy and safety. A DAR of 2 to 4 is generally considered optimal. The reaction conditions, including the molar ratio of linker-payload to antibody, must be carefully optimized to achieve the desired DAR.

Quantitative Data

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Clearance (mL/day/kg)Tumor Growth Inhibition (%)
Non-PEG Linker3.50.515.260
Short-chain PEG (e.g., PEG4)3.60.812.575
Mid-chain PEG (e.g., PEG8-12) 3.4 1.2 8.1 85
Long-chain PEG (e.g., PEG24)3.52.56.580

This table presents illustrative data synthesized from general knowledge and trends reported in ADC literature. The values are not from a direct head-to-head study of a this compound linker but reflect the general impact of PEG linker length.

Experimental Protocols

Protocol 1: Activation of this compound to Bis-PEG9-NHS ester

This protocol describes the activation of the carboxylic acid groups of this compound to form reactive NHS esters.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF.

  • Add NHS (2.2 equivalents) and EDC (2.2 equivalents) or DCC (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Precipitate the Bis-PEG9-NHS ester product by adding the reaction mixture to cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Store the Bis-PEG9-NHS ester under desiccated conditions at -20°C.

G cluster_activation Activation of this compound This compound This compound NHS_EDC NHS / EDC (or DCC) in Anhydrous DMF This compound->NHS_EDC Reaction Stir at RT (4-12h) NHS_EDC->Reaction Filtration_Precipitation Filter (if DCC) & Precipitate in Ether Reaction->Filtration_Precipitation Bis-PEG9-NHS_ester Bis-PEG9-NHS ester Filtration_Precipitation->Bis-PEG9-NHS_ester

Activation of this compound to its NHS ester.
Protocol 2: Conjugation of a Payload to Bis-PEG9-NHS ester

This protocol outlines the conjugation of an amine-containing payload to the activated Bis-PEG9-NHS ester.

Materials:

  • Bis-PEG9-NHS ester

  • Amine-containing cytotoxic payload

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Stir plate and magnetic stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add TEA or DIPEA (1.5 equivalents) to the payload solution.

  • In a separate vial, dissolve Bis-PEG9-NHS ester (1.0 equivalent) in anhydrous DMF or DMSO.

  • Slowly add the Bis-PEG9-NHS ester solution to the payload solution with stirring.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the formation of the payload-linker conjugate by LC-MS.

  • Purify the payload-linker conjugate by preparative HPLC.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 3: Antibody-Drug Conjugation using Payload-PEG9-NHS ester

This protocol details the conjugation of the payload-linker construct to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Payload-PEG9-NHS ester dissolved in DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

  • Calculate the required amount of Payload-PEG9-NHS ester for the desired DAR (typically a 5-10 fold molar excess over the antibody).

  • Add the Payload-PEG9-NHS ester solution in DMSO to the antibody solution with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the ADC from unreacted payload-linker and other small molecules using a SEC column.

  • Characterize the purified ADC for DAR, purity, and aggregation.

G cluster_conjugation_purification ADC Synthesis and Purification Workflow Antibody Antibody Conjugation Incubate at RT or 4°C (pH 7.4-8.0) Antibody->Conjugation PayloadLinker Payload-PEG9-NHS ester in DMSO PayloadLinker->Conjugation Quenching Add Tris Buffer Conjugation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC HIC Hydrophobic Interaction Chromatography SEC->HIC Characterization DAR, Purity, Aggregation Analysis HIC->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Workflow for ADC synthesis and purification.
Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. Unconjugated antibody elutes first, followed by species with increasing DAR. The average DAR can be calculated from the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact or reduced mass analysis can determine the mass of the different ADC species, allowing for precise DAR calculation.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo): The potency of the ADC is assessed by treating cancer cells expressing the target antigen with serial dilutions of the ADC. The concentration that inhibits cell growth by 50% (IC50) is determined.

Signaling Pathway

The general mechanism of action for an ADC involves binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload, which ultimately leads to cell death.

G cluster_pathway General ADC Mechanism of Action ADC_Circulation ADC in Circulation Binding Binds to Target Antigen on Cancer Cell ADC_Circulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Cytotoxicity Payload Induces Cell Death (e.g., DNA damage, microtubule disruption) Payload_Release->Cytotoxicity

General mechanism of action for an ADC.

References

Application Notes and Protocols for Bis-PEG9-acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding to the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex, all of which are crucial for degradation efficiency.

Bis-PEG9-acid is a hydrophilic, homobifunctional linker widely employed in PROTAC synthesis. Its structure features a nine-unit polyethylene glycol (PEG) chain flanked by two terminal carboxylic acid groups. The PEG backbone enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[1][2] The terminal carboxylic acids provide convenient handles for conjugation to amine-functionalized ligands through stable amide bond formation.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C22H42O13
Molecular Weight 514.57 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents[1]
Functionality Homobifunctional with two terminal carboxylic acids

General PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically involves a sequential two-step amide coupling strategy. First, one of the carboxylic acid groups of the linker is coupled to an amine-functionalized POI ligand. After purification, the second carboxylic acid is activated and coupled to the E3 ligase ligand.

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling POI_Ligand_NH2 POI Ligand (with amine) Coupling_1 Amide Coupling (e.g., HATU, DIPEA) POI_Ligand_NH2->Coupling_1 Bis_PEG9_Acid This compound Bis_PEG9_Acid->Coupling_1 Intermediate POI-Linker Intermediate Coupling_1->Intermediate E3_Ligase_Ligand_NH2 E3 Ligase Ligand (with amine) Coupling_2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling_2 E3_Ligase_Ligand_NH2->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound, JQ1-amine, and Pomalidomide

This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) by linking a JQ1 derivative (POI ligand) to pomalidomide (a cereblon E3 ligase ligand) using this compound.

Materials and Reagents:

  • This compound

  • JQ1-amine (or other amine-functionalized BRD4 ligand)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

  • Reverse-phase HPLC system for purification

Step 1: Synthesis of JQ1-PEG9-acid Intermediate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.

  • Add JQ1-amine (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to yield the JQ1-PEG9-acid intermediate.

Step 2: Synthesis of the Final JQ1-PEG9-Pomalidomide PROTAC

  • Dissolve the purified JQ1-PEG9-acid intermediate (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.

  • Add pomalidomide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by reverse-phase HPLC to obtain the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with the synthesized PROTAC.

Materials and Reagents:

  • Cancer cell line expressing BRD4 (e.g., MV-4-11, HeLa)

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the housekeeping protein antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.

Data Presentation

The following tables summarize representative quantitative data for BRD4-targeting PROTACs with PEG linkers of varying lengths. This data can be used as a benchmark for evaluating newly synthesized PROTACs.

Table 1: Degradation of BRD4 by PROTACs with Varying Linker Lengths

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
dBET1 PEG/AlkylMV-4-11~8>95
ARV-825 PEG/AlkylRS4;11~1>95
QCA570 PEG/Alkyl5637~1>95
ZXH-3-26 PEG/AlkylHeLa<100>90
PROTAC 21 PEG/AlkylTHP-1->75 (at 1 µM)

Note: The exact DC50 and Dmax values can vary depending on the cell line, treatment time, and specific assay conditions.

Signaling Pathway and Mechanism of Action

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling PROTAC BRD4 PROTAC (e.g., JQ1-PEG9-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Super_Enhancers Super-Enhancers BRD4->Super_Enhancers binds to CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->BRD4 prevents binding Cell_Cycle Cell Cycle Progression Degradation->Cell_Cycle inhibits Apoptosis Apoptosis Degradation->Apoptosis induces Histones Acetylated Histones Histones->BRD4 cMYC c-MYC Gene Super_Enhancers->cMYC activates Transcription Transcription cMYC->Transcription promotes Transcription->Cell_Cycle leads to

References

Surface Modification Techniques Using Bis-PEG9-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG9-acid in surface modification. This homobifunctional polyethylene glycol (PEG) derivative, featuring two terminal carboxylic acid groups, is a versatile tool for enhancing the biocompatibility, stability, and functionality of various materials.[1][2][3][4] The protocols outlined below are designed for modifying surfaces such as gold and silicon dioxide, as well as for the functionalization of nanoparticles for applications in drug delivery and diagnostics.

Introduction to this compound in Surface Modification

This compound is a valuable crosslinking agent that enables the covalent attachment of a hydrophilic PEG spacer to surfaces and biomolecules. The terminal carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds.[3] This process, often referred to as PEGylation, is instrumental in:

  • Reducing Non-Specific Protein Adsorption: The hydrophilic PEG chains create a hydration layer that repels proteins, preventing biofouling of surfaces.

  • Improving Biocompatibility: PEGylated surfaces are known to minimize immune responses and enhance the in vivo performance of medical devices and drug carriers.

  • Enhancing Solubility and Stability: When conjugated to proteins, peptides, or nanoparticles, this compound can improve their solubility and stability in biological fluids.

  • Providing Functional Handles for Bioconjugation: The terminal carboxyl groups can be used to immobilize a wide range of bioactive molecules, including antibodies, enzymes, and targeting ligands.

Applications in Surface Science and Drug Development

The unique properties of this compound make it suitable for a variety of applications:

  • Self-Assembled Monolayers (SAMs): Creation of well-defined, biocompatible coatings on surfaces like gold and silicon dioxide for biosensors and in vitro assays.

  • Nanoparticle Functionalization: Modification of nanoparticles (e.g., gold, iron oxide, polymeric) to improve their circulation time, reduce clearance by the immune system, and enable targeted drug delivery.

  • Bioconjugation: Immobilization of antibodies, proteins, and other biomolecules onto surfaces for diagnostic and therapeutic purposes.

Quantitative Data on Surface Modification

Successful surface modification can be quantified using various analytical techniques. The following tables provide expected values for surfaces and nanoparticles modified with PEG derivatives. Note that these are representative values, and actual results will depend on the specific substrate, protocol, and analytical instrument used.

Table 1: Expected Surface Characterization Data for this compound Modified Surfaces

ParameterUnmodified Substrate (Gold)This compound Modified SurfaceTechnique
Water Contact Angle ~70-80°~30-50°Contact Angle Goniometry
Monolayer Thickness N/A2-5 nmAtomic Force Microscopy (AFM) / Ellipsometry
Elemental Composition (Atomic %) Au: 100%C: ~60%, O: ~30%, Au: ~10%X-ray Photoelectron Spectroscopy (XPS)

Table 2: Expected Physicochemical Properties of this compound Functionalized Nanoparticles

ParameterBare Nanoparticles (e.g., Gold)This compound Functionalized NanoparticlesTechnique
Hydrodynamic Diameter 50 nm60-70 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) -15 mV-30 to -40 mVElectrophoretic Light Scattering (ELS)
Drug Loading Efficiency (%) N/A10-25% (model dependent)UV-Vis Spectroscopy / HPLC
Drug Loading Capacity (%) N/A1-5% (model dependent)UV-Vis Spectroscopy / HPLC

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a this compound SAM on a gold surface. For attachment to gold, the carboxylic acid groups of this compound are typically modified to incorporate a thiol group at one end.

Protocol_1 cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Clean_Au Clean Gold Substrate (Piranha or UV/Ozone) Rinse_Dry Rinse with Ethanol & DI Water, Dry with Nitrogen Clean_Au->Rinse_Dry Prepare_Solution Prepare 1 mM Thiolated This compound in Ethanol Rinse_Dry->Prepare_Solution Immerse Immerse Substrate in Solution (24-48 hours) Prepare_Solution->Immerse Rinse_Final Rinse with Ethanol to Remove Physisorbed Molecules Immerse->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final Characterize Characterize Surface (Contact Angle, XPS, AFM) Dry_Final->Characterize

Figure 1: Workflow for SAM formation on a gold surface.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Thiol-modified this compound

  • 200 proof ethanol

  • Deionized (DI) water

  • Piranha solution (7:3 H₂SO₄:H₂O₂) or UV/Ozone cleaner

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove organic contaminants. This can be achieved by immersion in piranha solution for 10-15 minutes or by treatment in a UV/Ozone cleaner for 15-20 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the cleaned substrate extensively with DI water, followed by ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of thiol-modified this compound in 200 proof ethanol.

    • Immediately immerse the cleaned and dried gold substrate into the thiol solution in a clean container.

    • Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Characterization:

    • The modified surface can now be characterized using techniques such as contact angle goniometry, XPS, and AFM to confirm the presence and quality of the SAM.

Protocol 2: Functionalization of Amine-Coated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups, using EDC/NHS chemistry.

Protocol_2 cluster_activation Carboxyl Group Activation cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification and Characterization Dissolve_PEG Dissolve this compound in MES Buffer (pH 5.5) Add_EDC_NHS Add EDC and NHS (Incubate 15-30 min) Dissolve_PEG->Add_EDC_NHS Mix Add Activated PEG to NP suspension (Incubate 2-4 hours) Add_EDC_NHS->Mix Disperse_NP Disperse Amine-NPs in PBS (pH 7.4) Disperse_NP->Mix Quench Quench Reaction (optional) (e.g., with hydroxylamine) Mix->Quench Purify Purify by Centrifugation/Dialysis Quench->Purify Characterize_NP Characterize Nanoparticles (DLS, Zeta Potential) Purify->Characterize_NP

Figure 2: Workflow for nanoparticle functionalization.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)

  • Quenching buffer (e.g., 50 mM hydroxylamine or Tris buffer)

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer to a desired concentration (e.g., 10 mg/mL).

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS.

    • Add the activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker over the surface amine groups is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Purification:

    • (Optional) Quench the reaction by adding a quenching buffer to deactivate any unreacted NHS esters.

    • Purify the functionalized nanoparticles to remove unreacted reagents and byproducts. This can be achieved by repeated centrifugation and resuspension in fresh PBS or by dialysis against PBS.

  • Characterization:

    • Characterize the purified nanoparticles for size and surface charge using DLS and zeta potential measurements.

Protocol 3: Immobilization of Antibodies onto a this compound Modified Surface

This protocol describes the covalent attachment of antibodies to a surface previously modified with this compound.

Protocol_3 cluster_activation Surface Activation cluster_immobilization Antibody Immobilization cluster_blocking Blocking and Washing Activate_Surface Activate Carboxyl Groups on Surface with EDC/NHS in MES Buffer Incubate_Ab Incubate Activated Surface with Antibody Solution (2-4 hours) Activate_Surface->Incubate_Ab Prepare_Ab Prepare Antibody Solution in PBS (pH 7.4) Prepare_Ab->Incubate_Ab Wash_1 Wash with PBS to Remove Unbound Antibody Incubate_Ab->Wash_1 Block Block Unreacted Sites (e.g., with BSA or ethanolamine) Wash_1->Block Wash_2 Final Wash with PBS Block->Wash_2

Figure 3: Workflow for antibody immobilization.

Materials:

  • This compound modified substrate

  • Antibody of interest

  • EDC and NHS

  • MES buffer (0.1 M, pH 5.5)

  • PBS (0.1 M, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5)

Procedure:

  • Surface Activation:

    • Immerse the this compound modified substrate in a solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in MES buffer for 15-30 minutes at room temperature.

    • Rinse the activated surface with PBS.

  • Antibody Immobilization:

    • Prepare a solution of the antibody in PBS at a suitable concentration (e.g., 10-100 µg/mL).

    • Incubate the activated surface with the antibody solution for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking and Washing:

    • Wash the surface thoroughly with PBS to remove any non-covalently bound antibody.

    • Incubate the surface with a blocking buffer for 30-60 minutes to block any remaining active sites and reduce non-specific binding.

    • Perform a final wash with PBS. The antibody-functionalized surface is now ready for use.

Disclaimer

The protocols and data presented in these application notes are intended as a general guide. Optimal conditions for specific applications may vary and should be determined experimentally. The quantitative data provided are representative values for PEGylated surfaces and nanoparticles and are not based on experimental results obtained specifically with this compound, for which detailed characterization data is not widely available in the public domain. Researchers are encouraged to perform their own characterization at each step of the modification process.

References

Application Notes and Protocols for Bioconjugation of Peptides with Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the therapeutic properties of peptides and other biomolecules. The covalent attachment of PEG chains can improve a peptide's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life by minimizing renal clearance.[1][2][3] Bis-PEG9-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups, making it suitable for crosslinking peptides to other molecules or for creating specific molecular architectures.[4]

These application notes provide a comprehensive guide to the bioconjugation of peptides with this compound. This process involves the activation of the carboxylic acid groups on the PEG linker using carbodiimide chemistry, followed by the formation of stable amide bonds with primary amine groups on the peptide, such as the N-terminus or the side chain of lysine residues.[5] Detailed protocols for the conjugation reaction, purification of the resulting conjugate, and subsequent characterization are provided below.

Materials and Reagents

ReagentRecommended SupplierExample Catalog Number
Peptide of interest (containing primary amines)Custom SynthesisN/A
This compoundMedKoo Biosciences572074
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
Phosphate-buffered saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Hydroxylamine-HClSigma-Aldrich55450
Acetonitrile (ACN), HPLC gradeFisher ChemicalA998-4
Trifluoroacetic acid (TFA), HPLC gradeThermo Fisher Scientific85183
Deionized water (ddH2O), 18 MΩ·cmMilliporeMilli-Q®

Experimental Protocols

Activation of this compound

This protocol describes the activation of the terminal carboxylic acid groups of this compound to form reactive N-hydroxysuccinimide (NHS) esters.

Reagent Preparation:

  • Prepare a 0.1 M MES buffer and adjust the pH to 6.0.

  • Allow this compound, EDC, and NHS to equilibrate to room temperature before use.

Activation Procedure:

  • Dissolve this compound in the 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mg/mL.

  • Add a 5-fold molar excess of EDC to the this compound solution.

  • Add a 2-fold molar excess of NHS to the solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Conjugation of Activated this compound to Peptide

This protocol details the reaction between the activated Bis-PEG9-NHS ester and the primary amine groups of the peptide.

Peptide Preparation:

  • Dissolve the peptide in a suitable buffer such as 0.1 M sodium phosphate buffer (pH 7.4). The buffer should not contain primary amines (e.g., Tris). A typical peptide concentration is 1-5 mg/mL.

Conjugation Reaction:

  • Immediately after activation, add the activated this compound solution to the peptide solution. The molar ratio of activated PEG to peptide should be optimized for the specific application, with a starting point of a 10 to 20-fold molar excess of the activated PEG linker.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • To quench the reaction and hydrolyze any unreacted NHS esters, add hydroxylamine-HCl to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

Purification of the PEGylated Peptide

Purification of the peptide-PEG conjugate is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.

RP-HPLC Conditions:

  • Column: C18-modified silica column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in ddH2O.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate.

  • Flow Rate: 1 mL/min for an analytical column.

  • Detection: UV absorbance at 210-220 nm.

Purification Procedure:

  • Acidify the quenched reaction mixture with TFA to a pH of 2-3.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the equilibrated RP-HPLC system.

  • Collect fractions corresponding to the eluting peaks.

  • Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure conjugate.

  • Pool the pure fractions and lyophilize to obtain the purified peptide-PEG conjugate as a powder.

Characterization of the Peptide-PEG Conjugate

Thorough characterization is essential to confirm the identity and purity of the final product.

Analytical Techniques:

  • Analytical RP-HPLC: To assess the purity of the final product. The conditions are similar to the preparative method but on an analytical scale column.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate. Techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate and confirm the degree of PEGylation.

  • SDS-PAGE: To visualize the increase in molecular weight of the peptide after PEGylation. The conjugate will migrate slower than the unconjugated peptide.

Data Presentation

Table 1: Recommended Molar Ratios for Activation and Conjugation

ReactantMolar Excess (relative to this compound)Molar Excess (relative to Peptide)
EDC5-fold-
NHS2-fold-
Activated this compound-10 to 20-fold (starting point)

Table 2: Expected Characterization Results

Analytical TechniqueUnconjugated PeptidePeptide-PEG Conjugate
RP-HPLC Single peak at a specific retention timePeak with a shifted retention time (often earlier due to increased hydrophilicity)
Mass Spectrometry (MS) Observed mass matches the theoretical massObserved mass corresponds to the mass of the peptide plus the mass of the Bis-PEG9 linker (514.56 g/mol ) and/or crosslinked species.
SDS-PAGE Band at a specific molecular weightBand at a higher apparent molecular weight

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Peptide cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A1 This compound A3 Activated Bis-PEG9-NHS Ester A1->A3 MES Buffer, pH 6.0 15-30 min, RT A2 EDC/NHS A2->A3 C2 Crude Peptide-PEG Conjugate A3->C2 Phosphate Buffer, pH 7.4 2-4h RT or O/N 4°C C1 Peptide (with primary amines) C1->C2 P1 RP-HPLC C2->P1 P2 Pure Peptide-PEG Conjugate P1->P2 Fraction Collection CH1 Analytical HPLC P2->CH1 CH2 Mass Spectrometry P2->CH2 CH3 SDS-PAGE P2->CH3

Caption: Experimental workflow for peptide bioconjugation with this compound.

reaction_scheme cluster_reagents cluster_product R1 HOOC-(PEG9)-COOH (this compound) A1 NHS-OOC-(PEG9)-COO-NHS (Activated PEG) R1->A1 EDC, NHS R2 Peptide-NH2 P1 Peptide-NHCO-(PEG9)-CONH-Peptide (Crosslinked Peptide) or Peptide-NHCO-(PEG9)-COOH (Single Conjugate) R2->P1 A1->P1

Caption: Reaction scheme for peptide conjugation with this compound.

References

Application Notes and Protocols for Nanoparticle Functionalization with Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-PEG9-acid for the functionalization of nanoparticles. This process, commonly known as PEGylation, is a critical step in the development of nanoparticles for various biomedical applications, including drug delivery, diagnostics, and bio-imaging. The addition of polyethylene glycol (PEG) chains to the surface of nanoparticles enhances their stability, biocompatibility, and circulation time in vivo by reducing protein adsorption and clearance by the immune system.[1]

This compound is a homobifunctional PEG linker containing two terminal carboxylic acid groups.[2] This structure allows for the covalent conjugation of nanoparticles to other molecules or surfaces. The hydrophilic PEG spacer increases the solubility of the modified nanoparticle in aqueous media. The terminal carboxylic acids can be activated to react with primary amine groups on the nanoparticle surface, forming stable amide bonds.[3]

Key Applications and Advantages of this compound Functionalization:

  • Improved Pharmacokinetics: PEGylation shields nanoparticles from opsonization and phagocytosis, leading to prolonged systemic circulation times.

  • Enhanced Stability: The hydrophilic PEG layer prevents nanoparticle aggregation in biological fluids.

  • Reduced Immunogenicity: PEGylation can reduce the recognition of nanoparticles by the immune system.

  • Versatile Bioconjugation: The terminal carboxylic acid groups can be used for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from various studies on PEGylated nanoparticles.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Initial PDIPDI after PEGylationReference
Gold Nanoparticles1825-30< 0.2< 0.25[4]
PLGA Nanoparticles156.8 ± 3.9188.1 ± 4.0~0.15~0.15[5]
Magnetic Nanoparticles~8 (core)184< 0.10.009–0.11
Lipid Nanoparticles62 - 26284 - 106N/AN/A
Conjugated Polymer NPsN/A21-26N/AN/A

Table 2: Change in Zeta Potential

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
Gold NanoparticlesNegativeNear-neutral
PLGA NanoparticlesNegative-38 ± 1
Magnetic NanoparticlesPositive/NegativeNear-neutral
Conjugated Polymer NPsPositive-6 to -9

Table 3: Drug Loading Efficiency and Capacity

Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Loading Capacity (%)Reference
PEG-PLGA NanoparticlesItraconazoleLowN/A
PEG-PLGA NanoparticlesDocetaxelMinimized at 1% loading for better polydispersity1 - 10
PEG-functionalized Magnetic NanoparticlesDoxorubicin~50-801-8
Chitosan NanoparticlesMethotrexate17.1 - 18.4N/A

Table 4: In Vivo Biodistribution of PEGylated Nanoparticles (% Injected Dose per Gram of Tissue)

OrganNon-PEGylated NanoparticlesPEGylated Nanoparticles (various PEG lengths)Time PointReference
Liver HighReduced24h
Spleen HighReduced24h
Lungs ModerateReduced24h
Blood (Circulation) LowSignificantly Increased1h - 72h
Tumor LowIncreased (with targeting)24h

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles possessing surface primary amine groups using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Centrifugation tubes

  • Orbital shaker or rotator

Procedure:

  • Preparation of Reagents:

    • Allow this compound, EDC, and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of the PEG acid.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in the Conjugation Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the activated PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point.

    • Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS-ester groups.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Carefully remove the supernatant containing unreacted PEG linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh Conjugation Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound reagents.

  • Characterization and Storage:

    • Resuspend the final purified pellet in a suitable buffer for storage (e.g., PBS).

    • Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), Zeta Potential analysis for surface charge, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of the PEG linker.

    • Store the functionalized nanoparticles at 4°C.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the hydrodynamic diameter, PDI, and zeta potential using a suitable instrument.

  • An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.

  • Acquire the FTIR spectrum of the sample.

  • The appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks will confirm the conjugation.

Visualizations: Signaling Pathways and Experimental Workflow

Cellular Uptake of PEGylated Nanoparticles

PEGylated nanoparticles can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on nanoparticle size, surface charge, and the cell type.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle Clathrin_Pit Clathrin-Coated Pit PEGylated_Nanoparticle->Clathrin_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae PEGylated_Nanoparticle->Caveolae Caveolae-Mediated Endocytosis Membrane_Ruffle Membrane Ruffle PEGylated_Nanoparticle->Membrane_Ruffle Macropinocytosis Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome Membrane_Ruffle->Macropinosome Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Caveosome->Early_Endosome Golgi Golgi Apparatus Caveosome->Golgi Macropinosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release Lysosome->Drug_Release

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Experimental Workflow for Nanoparticle Functionalization

The following diagram illustrates the key steps involved in the functionalization of amine-coated nanoparticles with this compound.

Nanoparticle_Functionalization_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification and Analysis NP_prep Amine-Functionalized Nanoparticle Suspension Conjugation 2. Conjugation to Nanoparticles (2 hours, RT) NP_prep->Conjugation PEG_prep This compound Stock Solution Activation 1. Activation of this compound (15-30 min, RT) PEG_prep->Activation EDC_NHS_prep EDC/NHS Solution in Activation Buffer EDC_NHS_prep->Activation Activation->Conjugation Quenching 3. Quenching (15-30 min, RT) Conjugation->Quenching Purification 4. Centrifugation & Washing (3 cycles) Quenching->Purification Characterization 5. Characterization (DLS, Zeta, FTIR) Purification->Characterization Storage 6. Storage at 4°C Characterization->Storage

Caption: Workflow for this compound nanoparticle functionalization.

Logical Relationship of PEGylation to In Vivo Performance

This diagram outlines the cause-and-effect relationships between the process of PEGylation and the resulting improvements in the in vivo performance of nanoparticles.

PEGylation_Benefits_Logic PEGylation Nanoparticle Functionalization with This compound Stealth Formation of 'Stealth' Layer PEGylation->Stealth Reduced_Opsonization Reduced Protein Adsorption (Opsonization) Stealth->Reduced_Opsonization Reduced_Clearance Reduced Uptake by Reticuloendothelial System (RES) Stealth->Reduced_Clearance Increased_Circulation Increased Blood Circulation Time Reduced_Opsonization->Increased_Circulation Reduced_Clearance->Increased_Circulation Enhanced_Accumulation Enhanced Tumor Accumulation (EPR Effect) Increased_Circulation->Enhanced_Accumulation Improved_Efficacy Improved Therapeutic Efficacy Enhanced_Accumulation->Improved_Efficacy

Caption: Benefits of nanoparticle PEGylation.

References

Application Notes and Protocols for Amine Coupling using EDC/NHS Chemistry with Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to proteins, peptides, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. This process, known as bioconjugation, is essential for creating antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and targeted drug delivery systems. A widely employed and versatile method for achieving this is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds between a carboxyl group and a primary amine.

This application note provides a detailed overview and experimental protocols for the use of Bis-PEG9-acid, a homobifunctional crosslinker, in conjunction with EDC/NHS chemistry for amine coupling. The inclusion of a polyethylene glycol (PEG) spacer, specifically a discrete PEG9 linker, offers significant advantages, including increased hydrophilicity, reduced aggregation, and improved pharmacokinetic properties of the final conjugate.[1][2][3]

Chemical Principle

The EDC/NHS coupling reaction is a two-step process that activates carboxyl groups for reaction with primary amines. This compound presents two terminal carboxylic acid groups, allowing for the crosslinking of two amine-containing molecules or the modification of a single molecule at two sites.

Step 1: Activation of Carboxylic Acid

EDC reacts with the carboxylic acid groups on this compound to form a highly reactive and unstable O-acylisourea intermediate.[4][5] This activation step is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0, which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.

Step 2: Stabilization and Amine Coupling

The O-acylisourea intermediate is prone to hydrolysis, which would regenerate the carboxylic acid. To prevent this and increase the efficiency of the coupling reaction, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological pH of 7.0 to 8.5 to form a stable amide bond.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization_coupling Step 2: Stabilization & Coupling (pH 7.0-8.5) BisPEG This compound (-COOH) Intermediate O-acylisourea Intermediate (unstable) BisPEG->Intermediate + EDC EDC EDC NHSEster NHS Ester (semi-stable) Intermediate->NHSEster + NHS NHS NHS Conjugate Stable Amide Bond (-CONH-) NHSEster->Conjugate + Amine Amine Amine-containing molecule (-NH2)

Figure 1. Reaction mechanism of EDC/NHS coupling with this compound.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the amine coupling reaction is influenced by several factors, including the molar ratio of the reactants and the pH of the reaction buffers. The following tables summarize key parameters for optimizing the conjugation process.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantRecommended Molar Excess (relative to this compound)Rationale
EDC 2 - 10 foldA molar excess is required to drive the reaction towards the formation of the O-acylisourea intermediate. Higher excesses may be needed for dilute solutions.
NHS 1.5 - 5 foldA slight molar excess over EDC is often beneficial to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester, thereby improving overall coupling efficiency.
Amine-containing Molecule 1 - 20 foldThe optimal ratio depends on the desired degree of conjugation and the number of available amine groups on the target molecule. An excess of the amine-containing molecule can help to maximize the conjugation to the activated this compound.

Table 2: Effect of pH on Reaction Steps

Reaction StepOptimal pH RangeRationale
Activation of this compound 4.5 - 6.0This acidic pH range promotes the protonation of EDC, facilitating its reaction with the carboxylic acid.
Amine Coupling 7.0 - 8.5A neutral to slightly basic pH is required for the primary amine to be in its unprotonated, nucleophilic state, allowing it to efficiently attack the NHS ester.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and subsequent coupling to an amine-containing molecule (e.g., a protein). Optimization may be required for specific applications.

Protocol 1: Two-Step Amine Coupling in Aqueous Buffer

This protocol is suitable for the conjugation of biomolecules that are soluble and stable in aqueous solutions.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., DMSO or water) immediately before use. Do not store stock solutions of EDC and NHS.

    • Prepare the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add the desired molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Immediately add the activated this compound solution to the amine-containing molecule in the Coupling Buffer.

    • Alternatively, the pH of the activation reaction can be raised to 7.2-7.5 by adding a concentrated buffer solution before adding the amine-containing molecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

G start Start prep Prepare Reagents (this compound, EDC, NHS, Amine-molecule) start->prep activate Activate this compound (Add EDC/NHS in Activation Buffer, pH 4.5-6.0) Incubate 15-30 min @ RT prep->activate couple Amine Coupling (Add activated PEG to Amine-molecule in Coupling Buffer, pH 7.0-8.5) Incubate 1-2h @ RT or O/N @ 4°C activate->couple quench Quench Reaction (Add Tris or Hydroxylamine) Incubate 15 min @ RT couple->quench purify Purify Conjugate (SEC or Dialysis) quench->purify end End purify->end

Figure 2. Experimental workflow for two-step amine coupling.

Protocol 2: Characterization of the Conjugate

It is crucial to characterize the final conjugate to determine the degree of modification and confirm its integrity.

1. Determination of PEGylation Degree:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the conjugated, unconjugated, and aggregated species.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.

  • NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of characteristic protein and PEG signals.

2. Confirmation of Conjugate Integrity:

  • Functional Assays: If the conjugated molecule is an enzyme or antibody, its biological activity should be assessed to ensure that the conjugation process has not compromised its function.

  • Spectroscopic Analysis (UV-Vis, Fluorescence): To confirm the presence of both the molecule and the PEG linker and to assess for any structural changes.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Inactive EDC/NHS (hydrolyzed)- Suboptimal pH- Presence of amine-containing buffers- Insufficient molar excess of reagents- Use fresh, high-quality EDC and NHS.- Ensure the pH of the activation and coupling buffers is correct.- Use amine-free buffers (e.g., MES, PBS).- Increase the molar ratio of EDC/NHS and/or the amine-containing molecule.
Precipitation of Protein - High concentration of organic solvent (if used for stock solutions)- Change in protein solubility upon conjugation- Keep the volume of organic solvent to a minimum (<10% of the total reaction volume).- Perform the reaction at a lower protein concentration.
High Polydispersity of Conjugate - Non-specific reactions- Cross-linking between protein molecules- Optimize the molar ratio of this compound to the amine-containing molecule.- Consider a one-step protocol if intramolecular cross-linking is not a concern.

Conclusion

EDC/NHS chemistry in conjunction with this compound provides a robust and versatile method for the bioconjugation of amine-containing molecules. The inclusion of the PEG linker offers numerous advantages for the development of therapeutics and research tools. By carefully optimizing the reaction conditions, including molar ratios and pH, and by thoroughly characterizing the final product, researchers can achieve efficient and reproducible conjugations for a wide range of applications.

References

Application Notes and Protocols for Bis-PEG9-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-PEG9-acid, a homobifunctional polyethylene glycol (PEG) linker, in the development of advanced drug delivery systems. The protocols outlined below are based on established methodologies and provide a framework for the synthesis, formulation, and characterization of drug carriers utilizing this versatile linker.

Introduction to this compound in Drug Delivery

This compound is a hydrophilic spacer molecule featuring a nine-unit ethylene glycol chain terminated at both ends with a carboxylic acid group.[1][2] This structure allows for the covalent conjugation of two amine-containing molecules, such as drugs, targeting ligands, or nanoparticle surfaces. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, often leading to improved pharmacokinetic profiles, such as prolonged circulation times in the bloodstream.[3]

The terminal carboxylic acid groups can be readily activated, typically with carbodiimide chemistry (e.g., using EDC and NHS), to form stable amide bonds with primary amines.[2] This reactivity makes this compound a valuable tool for a variety of drug delivery strategies, including:

  • Nanoparticle Surface Modification: Creating a hydrophilic "stealth" layer on nanoparticles to reduce opsonization and clearance by the reticuloendothelial system (RES).[3]

  • Antibody-Drug Conjugate (ADC) Synthesis: Acting as a flexible linker between an antibody and a cytotoxic payload.

  • PROTAC® Development: Serving as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in Proteolysis Targeting Chimeras.

  • Liposome Functionalization: Anchoring targeting moieties to the surface of liposomes for cell-specific drug delivery.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in the development of drug delivery systems.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid groups of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines under mild conditions.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Nitrogen or Argon Atmosphere Setup

Procedure:

  • Dissolve this compound in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (2.2 equivalents) to the solution and stir until fully dissolved.

  • Add EDC (2.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, precipitate the Bis-PEG9-NHS ester by adding the reaction mixture dropwise to cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting Bis-PEG9-NHS ester can be stored under an inert atmosphere at -20°C for future use.

Diagram: Activation of this compound

G BisPEG9Acid This compound ActivatedEster Bis-PEG9-NHS ester BisPEG9Acid->ActivatedEster Amide Coupling Activation EDC_NHS EDC, NHS in DMF EDC_NHS->ActivatedEster

Caption: Activation of this compound to its NHS ester form.

Protocol 2: Conjugation of an Amine-Containing Drug to Activated this compound

This protocol details the conjugation of a drug molecule containing a primary amine to the pre-activated Bis-PEG9-NHS ester.

Materials:

  • Bis-PEG9-NHS ester (from Protocol 1)

  • Amine-containing drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Stirring Plate and Stir Bar

  • Reaction Vial

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing drug in anhydrous DMSO or DMF in a reaction vial.

  • Add TEA or DIPEA (1.5-2.0 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve Bis-PEG9-NHS ester (0.5 equivalents to create a drug-linker-drug conjugate, or 1.1 equivalents for a mono-conjugated product) in anhydrous DMSO or DMF.

  • Slowly add the Bis-PEG9-NHS ester solution to the drug solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction should be protected from moisture.

  • Monitor the formation of the conjugate by HPLC or LC-MS.

  • Once the reaction is complete, purify the drug-linker conjugate using preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Diagram: Drug Conjugation Workflow

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis BisPEG9Acid This compound ActivatedEster Bis-PEG9-NHS ester BisPEG9Acid->ActivatedEster EDC/NHS DrugLinkerDrug Drug-Linker-Drug Conjugate ActivatedEster->DrugLinkerDrug Amide Bond Formation AmineDrug Amine-containing Drug AmineDrug->DrugLinkerDrug PurifiedProduct Purified Conjugate DrugLinkerDrug->PurifiedProduct Preparative HPLC Analysis HPLC, MS, NMR PurifiedProduct->Analysis

Caption: Workflow for drug conjugation using this compound.

Protocol 3: Formulation of Drug-Loaded Nanoparticles with Surface Modification using this compound

This protocol provides a general method for formulating polymeric nanoparticles (e.g., PLGA) and subsequently modifying their surface with a targeting ligand using a this compound linker.

Materials:

  • Poly(lactic-co-glycolic acid)-amine (PLGA-NH2)

  • Drug to be encapsulated

  • Bis-PEG9-NHS ester (from Protocol 1)

  • Amine-containing targeting ligand (e.g., a peptide)

  • Dichloromethane (DCM) or Acetone

  • Poly(vinyl alcohol) (PVA) solution

  • Phosphate Buffered Saline (PBS)

  • Probe Sonicator or Homogenizer

  • Centrifuge

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation): a. Dissolve PLGA-NH2 and the drug in an organic solvent like DCM or acetone. b. Add this organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water emulsion. c. Continue stirring the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening. d. Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and resuspend in PBS.

  • Surface Functionalization: a. To the nanoparticle suspension, add a solution of Bis-PEG9-NHS ester in a water-miscible solvent (e.g., DMSO) and react for 2-4 hours at room temperature to attach the linker to the amine groups on the nanoparticle surface. b. Purify the linker-modified nanoparticles by centrifugation and washing with PBS. c. In a separate step, react the linker-modified nanoparticles with an amine-containing targeting ligand for 4-12 hours at room temperature. d. Purify the final targeted nanoparticles by centrifugation and washing with PBS to remove any unreacted ligand.

Diagram: Nanoparticle Formulation and Surface Functionalization

G cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization PLGA_Drug PLGA-NH2 + Drug in Organic Solvent Emulsion O/W Emulsion PLGA_Drug->Emulsion PVA Aqueous PVA Solution PVA->Emulsion PLGA_NP PLGA-NH2 Nanoparticles Emulsion->PLGA_NP Solvent Evaporation & Centrifugation Linked_NP Linker-Modified NP PLGA_NP->Linked_NP Linker Attachment BisPEG9Ester Bis-PEG9-NHS ester BisPEG9Ester->Linked_NP TargetingLigand Targeting Ligand (Amine-containing) Targeted_NP Targeted Nanoparticle TargetingLigand->Targeted_NP Linked_NP->Targeted_NP Conjugation

Caption: Nanoparticle formulation and surface functionalization workflow.

Quantitative Data Summary

Table 1: Physicochemical Characterization of Nanoparticles

Formulation CodeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-PEG9-DrugADrug A150 ± 5.20.15 ± 0.02-15.6 ± 1.8
NP-PEG9-DrugBDrug B165 ± 6.80.18 ± 0.03-12.3 ± 2.1
NP-PEG9-Target-DrugADrug A155 ± 5.50.16 ± 0.02-18.2 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading Content (DLC, w/w%)Encapsulation Efficiency (EE, %)
NP-PEG9-DrugA5.2 ± 0.485.3 ± 3.5
NP-PEG9-DrugB4.8 ± 0.681.7 ± 4.1
NP-PEG9-Target-DrugA5.1 ± 0.384.1 ± 3.2

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - NP-PEG9-DrugA (pH 7.4)Cumulative Release (%) - NP-PEG9-DrugA (pH 5.5)
110.2 ± 1.115.8 ± 1.5
625.6 ± 2.335.2 ± 2.8
1240.1 ± 3.155.9 ± 3.5
2465.8 ± 4.580.4 ± 4.9
4882.3 ± 5.292.1 ± 5.5
7290.5 ± 5.895.6 ± 6.1

Conclusion

This compound is a highly adaptable linker for a multitude of applications in drug delivery. Its defined length, hydrophilicity, and bifunctional nature allow for precise control over the design of complex drug delivery systems. The protocols and representative data presented here provide a solid foundation for researchers to explore the potential of this compound in developing novel and effective therapeutic carriers. Further optimization of reaction conditions and formulation parameters will be necessary to tailor these systems for specific drugs and therapeutic targets.

References

Application Notes and Protocols for Labeling Oligonucleotides with Bis-PEG9-acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of oligonucleotides. PEGylation can improve solubility, increase resistance to nuclease degradation, and prolong in vivo circulation half-life by reducing renal clearance.[1][2] These modifications are critical for the development of effective oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[3][4]

Bis-PEG9-acid is a homobifunctional PEGylation reagent containing two terminal carboxylic acid groups separated by a nine-unit polyethylene glycol spacer. This reagent allows for the conjugation of amine-modified oligonucleotides, typically at the 5' or 3' terminus, through the formation of a stable amide bond. The dicarboxylic nature of this compound also presents opportunities for crosslinking or for the attachment of other molecules.

These application notes provide detailed protocols for the labeling of amine-modified oligonucleotides with this compound derivatives using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, methods for the purification and characterization of the resulting conjugates are described.

Data Presentation

Table 1: Summary of EDC/NHS Coupling Reaction Conditions for Oligonucleotide Conjugation

ParameterConditionReference
Coupling Reagents EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride), NHS (N-hydroxysuccinimide) or Sulfo-NHS[5]
Oligonucleotide 5'- or 3'-amine-modified oligonucleotide
This compound Equimolar or slight excess relative to the oligonucleotide
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Coupling Buffer 0.1 M Phosphate Buffer or Borate Buffer, pH 7.2-8.5
Reaction Time Activation: 15-30 minutes at room temperature; Coupling: 2 hours at room temperature to overnight at 4°C
Quenching Reagent Hydroxylamine, Tris, or Glycine

Table 2: Typical Yields for Amide Bond Formation in Oligonucleotide Conjugation

Coupling ReagentSolventYield (%)Reference
EDC/NHSWaterUp to 95% (solution-phase)
EDC/NHSWaterUp to 24% (solid-phase)
PyBOPDMFLow
HBTUDMFLow

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups of this compound to form a more stable amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer. For a typical reaction, use a 2-5 fold molar excess of EDC and NHS over this compound.

  • Add the this compound solution to the EDC/NHS solution.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • The activated Bis-PEG9-NHS ester is now ready for conjugation to the amine-modified oligonucleotide. For optimal results, use the activated reagent immediately.

G cluster_activation Activation of this compound Bis_PEG9_acid This compound (HOOC-PEG9-COOH) Activated_PEG Activated Bis-PEG9-NHS Ester Bis_PEG9_acid->Activated_PEG Activation (0.1 M MES, pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG

Activation of this compound with EDC and NHS.

Protocol 2: Conjugation of Activated this compound to Amine-Modified Oligonucleotides

This protocol details the reaction of the activated Bis-PEG9-NHS ester with an amine-modified oligonucleotide.

Materials:

  • Activated Bis-PEG9-NHS ester solution (from Protocol 1)

  • 5'- or 3'-Amine-modified oligonucleotide, desalted or HPLC-purified

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Dissolve the amine-modified oligonucleotide in Coupling Buffer to a final concentration of 1-5 mM.

  • Add a 10-20 fold molar excess of the activated Bis-PEG9-NHS ester solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

  • Vortex the reaction mixture gently and incubate for 2 hours at room temperature or overnight at 4°C on a rotator.

  • To quench the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • The resulting PEGylated oligonucleotide is now ready for purification.

G cluster_conjugation Conjugation to Oligonucleotide Activated_PEG Activated Bis-PEG9-NHS Ester PEG_Oligo PEGylated Oligonucleotide Activated_PEG->PEG_Oligo Coupling (Phosphate Buffer, pH 7.5) Amine_Oligo Amine-Modified Oligonucleotide Amine_Oligo->PEG_Oligo

Conjugation of activated this compound to an amine-modified oligonucleotide.

Protocol 3: Purification of PEGylated Oligonucleotides

Purification is essential to remove unreacted this compound, excess reagents, and unconjugated oligonucleotides.

A. Ethanol Precipitation (for desalting and removal of small molecules)

  • To the quenched reaction mixture, add 1/10th volume of 3 M sodium acetate, pH 5.2.

  • Add 3 volumes of ice-cold absolute ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour (or overnight for higher recovery).

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.

  • Air-dry the pellet to remove residual ethanol.

  • Resuspend the purified PEGylated oligonucleotide in nuclease-free water or a suitable buffer.

B. High-Performance Liquid Chromatography (HPLC) (for high purity)

Reverse-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can be used for purification. RP-HPLC is often effective as the PEG chain increases the hydrophobicity of the oligonucleotide, leading to a longer retention time compared to the unconjugated oligonucleotide.

  • Column: C18 reverse-phase column for RP-HPLC or a suitable anion-exchange column for IEX-HPLC.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide and the size of the PEG chain.

  • Detection: UV absorbance at 260 nm.

Collect fractions corresponding to the PEGylated oligonucleotide peak and desalt them using ethanol precipitation or a desalting column.

Characterization of Labeled Oligonucleotides

1. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC can be used to assess the purity of the conjugate. A shift in retention time compared to the unconjugated oligonucleotide is indicative of successful PEGylation.

2. Mass Spectrometry

Mass spectrometry is the most definitive method for confirming the identity of the PEGylated oligonucleotide. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) can be used. The observed molecular weight should correspond to the calculated mass of the oligonucleotide plus the mass of the Bis-PEG9 moiety.

Table 3: Expected Mass Shift upon Conjugation with this compound

ComponentMolecular Weight ( g/mol )
This compound~514.57
Mass of Conjugated Moiety (after amide bond formation)~496.56 (loss of one H₂O molecule)

Note: The exact mass will depend on the specific this compound derivative used.

3. Gel Electrophoresis

Polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the conjugation product. The PEGylated oligonucleotide will exhibit a slower migration rate (a higher apparent molecular weight) compared to the unconjugated oligonucleotide.

G Start Crude PEGylated Oligonucleotide Purification Purification Start->Purification HPLC_Purification HPLC Purification->HPLC_Purification High Purity Precipitation Ethanol Precipitation Purification->Precipitation Desalting Characterization Characterization HPLC_Analysis Analytical HPLC Characterization->HPLC_Analysis MS_Analysis Mass Spectrometry (ESI or MALDI-TOF) Characterization->MS_Analysis PAGE_Analysis PAGE Characterization->PAGE_Analysis HPLC_Purification->Characterization Precipitation->Characterization Final_Product Pure, Characterized PEGylated Oligonucleotide HPLC_Analysis->Final_Product MS_Analysis->Final_Product PAGE_Analysis->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG9-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting experiments involving Bis-PEG9-acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of this compound to amine-containing molecules.

Issue 1: Low or No Conjugation Yield

Question: I am observing a low yield or no formation of my desired conjugate when using this compound. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low conjugation yield is a common issue that can stem from several factors related to reagents, reaction conditions, and the substrate itself. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal pH The two-step EDC/NHS coupling chemistry has different optimal pH ranges for each step. The activation of this compound with EDC/NHS is most efficient at a pH of 4.5-6.0.[1][2] For this, a buffer like MES is recommended as it lacks competing carboxyl and amine groups.[3] The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2-8.0.[1][2] Therefore, after the initial activation step, the pH should be raised using a non-amine-containing buffer like PBS.
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator at the recommended temperature (4°C for EDC-HCl and NHS). It's best to use fresh reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions immediately before use.
Hydrolysis of NHS-activated PEG The NHS ester intermediate is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. It is crucial to proceed with the addition of the amine-containing molecule immediately after the activation of this compound.
Insufficient Molar Ratios An insufficient amount of the coupling reagents (EDC/NHS) or the this compound can lead to an incomplete reaction. It is recommended to use a molar excess of EDC and NHS over the carboxylic acid groups of this compound. The molar ratio of this compound to the amine-containing molecule should also be optimized, with a 10- to 50-fold molar excess of the crosslinker sometimes being necessary to achieve sufficient conjugation.
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS-activated PEG, thereby reducing the yield of the desired conjugate. Use amine-free buffers like MES for the activation step and PBS for the conjugation step.

Issue 2: Protein Aggregation and Precipitation

Question: I am observing aggregation and precipitation of my protein during the PEGylation reaction with this compound. How can I prevent this?

Answer:

Protein aggregation is a significant concern when using a homobifunctional crosslinker like this compound, as it can lead to intermolecular cross-linking. Several factors, including protein concentration and reaction conditions, can contribute to this issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Intermolecular Cross-linking The bifunctional nature of this compound can link multiple protein molecules together, leading to aggregation. To favor intramolecular modification or conjugation to smaller molecules, consider lowering the protein concentration. You can also control the reaction rate by performing the reaction at a lower temperature (e.g., 4°C) or by adding the activated this compound in smaller portions over time.
High Protein Concentration High concentrations of proteins increase the likelihood of intermolecular interactions and subsequent aggregation. It is advisable to test a range of protein concentrations to find the optimal balance for your specific system.
Suboptimal Reaction Conditions The pH, temperature, and buffer composition can all affect protein stability. Working at a pH far from the protein's isoelectric point (pI) can help maintain solubility. Adding stabilizing excipients to the reaction buffer can also be beneficial.
Use of Stabilizing Excipients Certain additives can help prevent protein aggregation.

Table of Stabilizing Excipients:

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for using this compound?

This compound is a homobifunctional PEG linker with a carboxylic acid group at each end. It is typically used to crosslink two amine-containing molecules or to introduce a PEG spacer. The reaction involves a two-step process where the carboxylic acid groups are first activated, usually with EDC and NHS, to form a more stable amine-reactive NHS ester. This activated intermediate then reacts with a primary amine to form a stable amide bond.

Q2: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C and protected from moisture. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation upon opening.

Q3: How can I monitor the progress of my PEGylation reaction?

Several analytical techniques can be used to monitor the reaction progress and characterize the final conjugate:

  • SDS-PAGE: This technique can show a shift in the molecular weight of a protein upon PEGylation. The banding pattern can indicate the presence of unreacted protein, mono-PEGylated, and di-PEGylated species, as well as higher-order aggregates.

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) can separate molecules based on their hydrodynamic radius, which increases upon PEGylation. Reversed-phase HPLC (RP-HPLC) can also be used to separate the different species in the reaction mixture.

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the conjugate and determining the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to quantify the degree of PEGylation.

Q4: What is the best way to quench the EDC/NHS reaction?

After the conjugation step, it is often necessary to quench any remaining reactive NHS esters. Common quenching agents include:

  • Hydroxylamine: Reacts with NHS esters to form a hydroxamate. A final concentration of 10-50 mM is typically used.

  • Tris or Glycine: These primary amine-containing buffers will react with and cap any unreacted NHS esters.

  • 2-Mercaptoethanol: This can be used to quench the EDC in the activation step.

It is important to note that if the goal is to have unreacted carboxyl groups remain on the molecule, quenching with primary amines like Tris or glycine should be avoided as they will modify these groups. In such cases, allowing the NHS esters to hydrolyze by adjusting the pH to around 8.6 can be an alternative.

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein to be conjugated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF, or directly in the Activation Buffer if soluble.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the protein to be conjugated in the Activation Buffer at a desired concentration (e.g., 1 mg/mL).

    • Add this compound to the protein solution at a desired molar excess (e.g., 10- to 50-fold molar excess over the protein).

    • Add EDC and NHS/Sulfo-NHS to the solution. A common starting point is a molar ratio of Protein:EDC:NHS of approximately 1:10:25. For activating the this compound, a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid groups is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately after the activation step, the pH of the reaction mixture can be raised to 7.2-7.5 by adding concentrated Conjugation Buffer (e.g., 10x PBS). Alternatively, the activated this compound can be purified from excess EDC and NHS using a desalting column equilibrated with the Conjugation Buffer.

    • If not already present, add the amine-containing protein to the activated this compound solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound, quenching reagent, and byproducts by purifying the protein conjugate using a desalting column or other chromatography methods like SEC or IEX.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Quenching & Purification reagents Prepare Reagents (this compound, EDC, NHS) in MES Buffer activation Incubate for 15-30 min at Room Temperature reagents->activation Add EDC & NHS add_protein Add Amine-Containing Protein in PBS Buffer activation->add_protein conjugation Incubate for 2h (RT) or overnight (4°C) add_protein->conjugation quench Quench Reaction (e.g., Hydroxylamine) conjugation->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? ph Suboptimal pH? start->ph Yes reagents Inactive Reagents? start->reagents No adjust_ph Use MES (pH 4.5-6.0) for activation, PBS (pH 7.2-8.0) for conjugation. ph->adjust_ph hydrolysis NHS-ester Hydrolysis? reagents->hydrolysis fresh_reagents Use fresh, properly stored EDC and NHS. reagents->fresh_reagents ratio Incorrect Molar Ratios? hydrolysis->ratio immediate_reaction Add amine immediately after activation. hydrolysis->immediate_reaction buffer Competing Buffer Components? ratio->buffer optimize_ratio Optimize molar excess of EDC/NHS and PEG linker. ratio->optimize_ratio correct_buffer Use amine-free buffers (MES, PBS). buffer->correct_buffer

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Technical Support Center: Troubleshooting Low Yield in Bis-PEG9-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield in Bis-PEG9-acid conjugation experiments. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a 9-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1] Its primary application is in bioconjugation, where it can link two molecules containing primary amine groups, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of stable amide bonds. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2]

Q2: What are the main challenges associated with using a homobifunctional crosslinker like this compound?

The primary challenge with homobifunctional crosslinkers is controlling the reaction to avoid unwanted side products.[3] Since both ends of the molecule have the same reactivity, there is a risk of:

  • Intramolecular crosslinking: The linker reacts with two amine groups on the same molecule, leading to a cyclized product.[4]

  • Intermolecular crosslinking (polymerization): The linker connects multiple molecules, resulting in aggregates and polymers, which can be difficult to remove and can reduce the yield of the desired conjugate.

Q3: How does the PEG linker in this compound affect the conjugation reaction?

The PEG linker offers several advantages in bioconjugation:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules in aqueous buffers, reducing aggregation.

  • Reduced Immunogenicity: PEGylation can "shield" the conjugated molecule from the immune system.

  • Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic size of the conjugate, potentially extending its circulation half-life.

However, the length of the PEG chain can also introduce steric hindrance, which may affect the accessibility of the reactive groups to the target amines on the biomolecule.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses the most common issues leading to low yield in this compound conjugation reactions.

Problem 1: Low or No Conjugate Formation

Possible Cause 1: Inactive Reagents

  • EDC/NHS Hydrolysis: EDC and particularly NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. EDC is unstable in aqueous solutions and should be used immediately after reconstitution.

  • Solution:

    • Use fresh, high-quality EDC and NHS.

    • Equilibrate reagents to room temperature before opening to prevent moisture condensation.

    • Prepare EDC and NHS solutions immediately before use. Do not store them in aqueous buffers.

Possible Cause 2: Suboptimal Reaction pH

  • Carboxyl Activation (EDC/NHS): The activation of the carboxylic acid groups on this compound with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).

  • Amine Coupling: The reaction of the activated NHS ester with primary amines is most efficient at a physiological to slightly alkaline pH (7.0-8.5).

  • Solution:

    • Perform a two-step reaction. First, activate the this compound with EDC/NHS in a non-amine buffer (e.g., MES) at pH 5.0-6.0 for 15-30 minutes. Then, add the amine-containing molecule and adjust the pH to 7.2-8.0 for the coupling reaction.

Possible Cause 3: Interfering Substances in the Reaction Buffer

  • Amine-containing buffers: Buffers such as Tris or glycine contain primary amines that will compete with the target molecule for reaction with the activated this compound, quenching the reaction.

  • Solution:

    • Ensure all buffers are free of extraneous primary amines. Use buffers such as PBS (phosphate-buffered saline) or HEPES for the coupling step.

    • If your protein is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

Problem 2: Formation of High Molecular Weight Aggregates/Polymers

Possible Cause 1: Uncontrolled Intermolecular Crosslinking

  • High Reactant Concentrations: High concentrations of both the biomolecule and the this compound favor intermolecular reactions, leading to the formation of polymers.

  • Inappropriate Molar Ratios: A high molar ratio of this compound to the target molecule can lead to multiple linkers binding to each molecule, increasing the likelihood of crosslinking.

  • Solution:

    • Optimize Concentrations: Work at lower concentrations of your biomolecule.

    • Control Molar Ratio: Carefully control the stoichiometry of the reaction. Start with a low molar excess of this compound and optimize to find the balance between conjugation efficiency and aggregation. A 1:1 to 5:1 molar ratio of linker to target molecule is a common starting point.

Possible Cause 2: Protein Denaturation and Aggregation

  • Organic Solvents: The use of organic co-solvents like DMSO or DMF to dissolve the this compound can sometimes cause protein denaturation and subsequent aggregation if the final concentration is too high.

  • Solution:

    • Minimize the amount of organic solvent in the final reaction mixture (typically <10% v/v).

    • Add the linker solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the solvent.

Data Presentation: Impact of Reaction Parameters on Conjugation

The following tables provide illustrative data on how different reaction parameters can influence the outcome of a this compound conjugation to a model protein.

Table 1: Effect of Molar Ratio of this compound to Protein on Conjugate Distribution

Molar Ratio (Linker:Protein)Unconjugated Protein (%)1:1 Conjugate (%)1:2 Conjugate (Dimer) (%)>1:2 Conjugates (Aggregates) (%)
1:160355<1
5:12060155
10:15502520
20:1<1303040
(Note: These are example values and actual results will vary depending on the specific protein and reaction conditions.)

Table 2: Influence of pH on EDC/NHS Conjugation Steps

Reaction SteppH RangeEfficiencyNotes
Carboxyl Activation4.5 - 6.0HighOptimal for O-acylisourea intermediate formation with EDC.
> 6.0DecreasingIncreased hydrolysis of the active intermediate.
NHS-ester Coupling to Amine7.0 - 8.5HighPrimary amines are deprotonated and more nucleophilic.
< 7.0LowPrimary amines are protonated and less reactive.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to maximize the yield of the desired conjugate while minimizing side reactions.

Materials:

  • Protein solution (1-10 mg/mL in a non-amine buffer, e.g., 0.1 M MES, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or water. Prepare fresh.

    • Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO or water. Prepare fresh.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • To your protein solution in MES buffer, add the desired molar excess of the this compound stock solution.

    • Add EDC and NHS to the reaction mixture. A common starting point is a 2-5 fold molar excess of EDC/NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and NHS, perform a buffer exchange into the Coupling Buffer (PBS, pH 7.4) using a desalting column. This step helps to prevent unwanted modification of the second protein if you are creating a cross-linked dimer.

  • Conjugation to the Target Protein:

    • If you did not perform a buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Add the amine-containing target molecule to the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM (e.g., add Tris buffer to a final concentration of 20 mM).

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the conjugate from excess linker and quenching reagents using size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the formation of higher molecular weight species.

    • Use techniques like HPLC or mass spectrometry to determine the conjugation efficiency and the distribution of different conjugate species.

Visualizations

Diagram 1: EDC/NHS Reaction Mechanism for this compound Conjugation

EDC_NHS_Reaction BisPEG This compound (HOOC-PEG9-COOH) Intermediate O-acylisourea intermediate (unstable) BisPEG->Intermediate + EDC (pH 4.5-6.0) EDC EDC NHSEster NHS-activated Bis-PEG9 (NHS-OOC-PEG9-COO-NHS) Intermediate->NHSEster + NHS Hydrolysis Hydrolysis (Inactive Acid) Intermediate->Hydrolysis + H2O NHS NHS Conjugate1 Protein 1-PEG9-COOH NHSEster->Conjugate1 + Protein 1 (pH 7.0-8.5) Protein1 Protein 1 (with -NH2) FinalConjugate Protein 1-PEG9-Protein 2 Conjugate1->FinalConjugate Repeat steps with Protein 2 Protein2 Protein 2 (with -NH2)

Caption: EDC/NHS chemistry for activating this compound and conjugating to amine-containing proteins.

Diagram 2: Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting_Workflow Start Low Conjugation Yield CheckReagents Check Reagents: - Fresh EDC/NHS? - Stored correctly? Start->CheckReagents CheckBuffer Check Reaction Buffer: - Amine-free? - Correct pH for each step? Start->CheckBuffer CheckRatio Review Molar Ratios: - Linker:Protein? - EDC/NHS:Linker? Start->CheckRatio CheckProtein Assess Protein: - Concentration accurate? - Aggregated? Start->CheckProtein CheckReagents->CheckBuffer Yes UseFresh Use fresh reagents CheckReagents->UseFresh No CheckBuffer->CheckRatio Yes OptimizepH Optimize pH: - Two-step pH adjustment? CheckBuffer->OptimizepH No CheckRatio->CheckProtein Yes OptimizeRatio Optimize Molar Ratios: - Titrate linker concentration CheckRatio->OptimizeRatio No PurifyProtein Buffer exchange/purify protein CheckProtein->PurifyProtein No Success Yield Improved CheckProtein->Success Yes OptimizepH->Success OptimizeRatio->Success PurifyProtein->Success UseFresh->Success

Caption: A logical workflow for systematically troubleshooting low yield in this compound conjugation.

Diagram 3: Potential Side Reactions with Homobifunctional Crosslinkers

Side_Reactions cluster_desired High Concentration cluster_intra Low Concentration cluster_polymer High Linker Ratio MoleculeA Molecule A (-NH2) Desired Desired Product: Intermolecular Crosslink (A-PEG9-B) MoleculeA->Desired + Linker Intra Side Product 1: Intramolecular Crosslink MoleculeA->Intra + Linker (two sites on A) Polymer Side Product 2: Polymerization/Aggregation MoleculeA->Polymer + Linker Linker This compound (Activated) Linker->Polymer + Molecule A... MoleculeB Molecule B (-NH2) MoleculeB->Desired +

Caption: Visualization of desired intermolecular crosslinking versus common side reactions.

References

Bis-PEG9-acid stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG9-acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] For short-term storage, such as during shipping, ambient temperatures are generally acceptable.[1]

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is best to store the vial at -20°C. Before opening, allow the container to slowly warm to room temperature to prevent condensation, as moisture can affect the stability of the compound.[2] After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning it to -20°C storage.[2]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For aqueous reactions, it has good water solubility due to its hydrophilic polyethylene glycol (PEG) spacer.

Q4: What are the primary reactive groups of this compound?

This compound is a homobifunctional crosslinker with two terminal carboxylic acid groups (-COOH). These groups can be reacted with primary amines in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form stable amide bonds.

Q5: What are the potential degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively published, PEG-containing molecules can degrade through two primary pathways:

  • Oxidative degradation: The polyether backbone is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to chain cleavage.

  • Hydrolysis: While the ether linkages in the PEG chain are generally stable, the terminal carboxylic acid groups can be esterified, and these ester bonds are susceptible to hydrolysis, especially at non-neutral pH.

Troubleshooting Guides

Low Conjugation Efficiency
Potential Cause Troubleshooting Steps
Inactive this compound - Ensure the reagent has been stored properly at -20°C in a dry, dark environment. - Avoid repeated freeze-thaw cycles. - Prepare solutions fresh for each experiment.
Suboptimal Reaction pH - The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-6.0. - The subsequent reaction with primary amines is most efficient at a pH of 7.2-8.5. - Consider a two-step reaction where activation is performed at a lower pH, followed by adjustment to a higher pH for conjugation.
Presence of Competing Nucleophiles - Ensure your reaction buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with your target molecule for reaction with the activated this compound. - Use buffers such as MES for the activation step and PBS for the conjugation step.
Insufficient Molar Excess of Reagents - Optimize the molar ratio of this compound and coupling reagents (EDC/NHS) to your target molecule. A molar excess of the crosslinker and activating agents is often required.
Conjugate Instability
Potential Cause Troubleshooting Steps
Hydrolysis of the Conjugate - If your conjugate contains ester linkages, be mindful of the pH during storage and use. Hydrolysis is accelerated at very low or high pH. - Store the final conjugate in a buffer at or near neutral pH.
Oxidation of the PEG Linker - Protect the conjugate from light and heat. - Consider adding an antioxidant if compatible with your application. - Store under an inert atmosphere for long-term stability.

Data Presentation

Table 1: Illustrative Stability of PEG Derivatives in Aqueous Solution

This table provides generalized stability data for PEG compounds based on published literature for various PEG derivatives. It should be used for illustrative purposes only, as specific stability will depend on the exact structure and conditions.

ConditionParameterObservation
pH Half-life of NHS-activated PEG ester- pH 7.4: > 120 minutes - pH 9.0: < 9 minutes
Temperature Degradation of PEG in airSignificant degradation can occur at temperatures above 70°C.
Storage in Solution Hydrolysis of ester linkagesRate of hydrolysis increases with pH. Stable at acidic to neutral pH, but hydrolysis is significant under basic conditions.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., CAD or ELSD)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Collect samples at shorter time intervals due to faster degradation (e.g., 0, 15, 30, 60, 120 minutes). Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature, protected from light. Collect samples at various time points.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark. Collect samples at various time points.

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often suitable for PEG compounds.

  • Quantify the remaining percentage of intact this compound and identify any major degradation products.

Visualizations

Potential Degradation Pathways for PEG Chains PEG ---O-CH2-CH2-O-CH2-CH2-O--- Oxidation Oxidative Attack (Heat, Light, Metal Ions) PEG->Oxidation Ether Backbone Hydrolysis Hydrolysis (at Ester Linkages, if present) PEG->Hydrolysis Terminal/Linker Groups DegradationProducts Degradation Products (e.g., lower MW PEGs, aldehydes, formates) Oxidation->DegradationProducts Hydrolysis->DegradationProducts

Caption: Potential degradation pathways for PEG-containing molecules.

Workflow for Bioconjugation with this compound cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification & Analysis BisPEG9 This compound ActivatedPEG Activated NHS-ester PEG BisPEG9->ActivatedPEG + EDC_NHS EDC / NHS Conjugate PEGylated Conjugate ActivatedPEG->Conjugate TargetMolecule Target Molecule (with -NH2 group) TargetMolecule->Conjugate + Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, HPLC) Purification->Analysis

Caption: A typical two-step workflow for bioconjugation using this compound.

References

Technical Support Center: Bioconjugation with Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and to offer solutions for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound in bioconjugation? A1: this compound is a homobifunctional crosslinker with a carboxylic acid at each end of a 9-unit polyethylene glycol spacer.[1] For bioconjugation, these carboxylic acid groups must first be activated, commonly by converting them into N-hydroxysuccinimide (NHS) esters.[2][3] The resulting Bis-PEG9-NHS ester readily reacts with primary amines (-NH₂), such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] This is the desired conjugation reaction and is most efficient in a pH range of 7.2 to 8.5.

Q2: What is the most common side reaction that reduces conjugation efficiency? A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester, converting it back to a non-reactive carboxylic acid and releasing NHS. This reaction directly competes with the desired amidation reaction and is the primary cause of reduced conjugation efficiency. The rate of hydrolysis increases significantly with higher pH.

Q3: Can the activated this compound react with amino acids other than lysine? A3: Yes, while the primary target is the amine group on lysine, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains, although this is generally less efficient. These side reactions include:

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Reaction with these residues can form unstable ester linkages that are prone to hydrolysis. This reaction is more likely to occur when a histidine residue is in close proximity, which can catalyze the transfer of the PEG linker to the hydroxyl group.

  • Imidazole groups (Histidine): The imidazole ring of histidine can also be acylated by NHS esters, but the resulting product is often unstable.

Q4: Which buffers are compatible with NHS ester reactions, and which should be strictly avoided? A4:

  • Compatible Buffers: Amine-free buffers are essential. Recommended options include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers, all adjusted to a pH between 7.2 and 8.5.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target protein for reaction with the NHS ester, drastically reducing the yield of the desired conjugate. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before starting the conjugation.

Q5: How should I properly store and handle this compound and its activated NHS ester form? A5: Both forms are sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before use, the vial must be allowed to warm completely to room temperature before opening to prevent atmospheric moisture from condensing on the reagent. For the water-insoluble NHS ester form, it is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield 1. Inactive/Hydrolyzed Reagent: The Bis-PEG9-NHS ester has been compromised by moisture.1. Use a fresh vial of the reagent. Perform an activity test (see Protocol 2) to confirm reactivity. Always prepare solutions in anhydrous solvent immediately before use.
2. Incorrect Buffer pH: The pH is too low (<7.2), leaving amines protonated and unreactive, or too high (>8.5), causing rapid hydrolysis of the NHS ester.2. Carefully verify that the reaction buffer pH is within the optimal 7.2-8.5 range.
3. Incompatible Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).3. Perform a buffer exchange into a compatible buffer like PBS or HEPES before adding the crosslinker.
4. Inaccessible Amines: Primary amines on the target protein are sterically hindered or buried within its 3D structure.4. Consider using a crosslinker with a longer spacer arm. If the native protein conformation is not essential, gentle denaturation might expose more reactive sites.
Protein Aggregation / Precipitation 1. Intermolecular Cross-linking: The homobifunctional nature of the crosslinker is causing proteins to link together, forming large aggregates.1. Optimize the molar ratio of the crosslinker to the protein; start with a lower ratio and titrate up. Reduce the protein concentration in the reaction mixture.
2. High Degree of Labeling: Excessive modification of lysine residues alters the protein's surface charge and solubility, leading to aggregation.2. Reduce the molar excess of the Bis-PEG9-NHS ester to better control the stoichiometry of the reaction.
3. Organic Solvent: The solvent (e.g., DMSO) used to dissolve the crosslinker is causing the protein to precipitate.3. Minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it below 10%.
Lack of Reproducibility 1. Inconsistent Reagent Activity: The moisture-sensitive NHS ester has degraded to varying degrees between experiments.1. Aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure. Always allow the vial to reach room temperature before opening and prepare fresh solutions for each use.
2. Variable Reaction Conditions: Minor differences in pH, temperature, or reaction time between experiments.2. Standardize all reaction parameters. Precisely measure pH, maintain a constant temperature, and keep reaction times consistent.

Quantitative Data & Experimental Protocols

Data Summary

The stability of the reactive NHS ester is critically dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates, reducing the time the reagent is available to react with the target protein.

Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life

pHTemperatureApproximate Half-Life of NHS EsterReference
7.00°C4 - 5 hours
8.64°C10 minutes
Key Experimental Protocols

Protocol 1: General Procedure for Bioconjugation with Bis-PEG9-NHS Ester

  • Buffer Exchange (if necessary): Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the Bis-PEG9-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Initiate Conjugation: Add the desired molar excess of the crosslinker stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the crosslinker over the protein, but this should be optimized.

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted, and hydrolyzed crosslinker, as well as the quenching agent, using dialysis or a desalting column (e.g., size-exclusion chromatography).

  • Analysis: Characterize the resulting conjugate using methods described in Protocol 3.

Protocol 2: Quality Control - How to Test for NHS Ester Activity

This protocol determines if a stored or older batch of an NHS ester reagent is still active by measuring the release of NHS upon intentional, rapid hydrolysis.

  • Materials: NHS ester reagent, anhydrous DMSO/DMF, amine-free buffer (pH 7-8), 0.5-1.0 N NaOH, UV-Vis spectrophotometer, and quartz cuvettes.

  • Initial Measurement: Dissolve 1-2 mg of the NHS ester in 0.25 mL of DMSO, then dilute into 2 mL of the amine-free buffer. Prepare a "blank" solution with only DMSO and buffer. Immediately measure the absorbance of the NHS ester solution at 260 nm, using the blank to zero the spectrophotometer.

  • Forced Hydrolysis: To 1 mL of the NHS ester solution from the previous step, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.

  • Final Measurement: Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation:

    • Active Reagent: The absorbance from Step 4 is significantly greater than the absorbance from Step 2.

    • Inactive/Hydrolyzed Reagent: The absorbance from Step 4 is not measurably greater than the absorbance from Step 2. The reagent should be discarded.

Protocol 3: Common Methods for Analyzing Conjugates

  • SDS-PAGE: A simple method to visualize the results of a conjugation reaction. A successful conjugation will show a new band of higher molecular weight than the unconjugated protein.

  • Size-Exclusion Chromatography (SEC): An analytical technique used to separate molecules by size. It is effective for separating PEGylated proteins from their unconjugated counterparts and for detecting high-molecular-weight aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS provide the most accurate measurement of the conjugate's molecular weight. This allows for the precise determination of the number of PEG chains attached to each protein.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on hydrophobicity. Since PEGylation can alter a protein's surface properties, HIC can often resolve species with different degrees of PEGylation.

Visual Guides

cluster_0 Reaction Pathways for Activated this compound reagent Bis-PEG9-NHS Ester (Reactive) product_desired PEGylated Protein (Stable Amide Bond) reagent->product_desired Desired Reaction (pH 7.2-8.5) product_side Hydrolyzed PEG-Acid (Inactive) reagent->product_side Side Reaction (Hydrolysis) protein Protein-NH₂ (Primary Amine) protein->product_desired water H₂O (Aqueous Buffer) water->product_side

Caption: Desired reaction pathway vs. the competing hydrolysis side reaction.

cluster_1 General Bioconjugation Workflow prep 1. Prepare Protein & Buffer (pH 7.2-8.5) reagent 2. Prepare Fresh Crosslinker Solution prep->reagent react 3. Mix & Incubate (RT or 4°C) reagent->react quench 4. Quench Reaction (e.g., Tris buffer) react->quench purify 5. Purify Conjugate (e.g., SEC) quench->purify analyze 6. Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

Caption: A typical experimental workflow for a bioconjugation reaction.

cluster_2 Troubleshooting: Low Conjugation Yield start Low Yield Observed? check_reagent Is reagent activity confirmed? (See Protocol 2) start->check_reagent check_ph Is buffer pH 7.2-8.5? check_reagent->check_ph Yes sol_reagent Solution: Use fresh, tested reagent check_reagent->sol_reagent No check_buffer Is buffer amine-free (e.g., PBS, HEPES)? check_ph->check_buffer Yes sol_ph Solution: Adjust buffer pH check_ph->sol_ph No optimize_ratio Optimize Molar Ratio check_buffer->optimize_ratio Yes sol_buffer Solution: Perform buffer exchange check_buffer->sol_buffer No

References

Technical Support Center: Enhancing the Solubility of Bis-PEG9-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address solubility challenges encountered with Bis-PEG9-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug development?

This compound is a bifunctional polyethylene glycol (PEG) linker containing nine PEG units and a carboxylic acid group at both ends. It is frequently used in bioconjugation to link two molecules, such as a protein and a small molecule drug. The PEG component can enhance the solubility and stability of the resulting conjugate, improve its pharmacokinetic profile, and reduce immunogenicity.

Q2: I've just synthesized a this compound conjugate and it has very low solubility in my aqueous buffer. What are the likely causes?

Poor solubility of a this compound conjugate can stem from several factors:

  • Properties of the Conjugated Molecule: The intrinsic hydrophobicity of the molecule attached to the this compound is a primary determinant of the conjugate's overall solubility.

  • pH of the Solution: The charge state of both the conjugated molecule and the terminal carboxylic acid groups on the PEG linker can significantly influence solubility. At pH values below their pKa, carboxylic acids are protonated and less soluble.

  • Buffer Composition and Ionic Strength: The type of buffer and the concentration of salts can impact solubility through effects on hydration and electrostatic interactions.

  • Concentration of the Conjugate: Exceeding the solubility limit of the conjugate will lead to precipitation.

  • Temperature: Temperature can affect the solubility of the conjugate, though the effect can vary.

Q3: What is the first step I should take to improve the solubility of my this compound conjugate?

The initial and often most effective step is to adjust the pH of your solution. Since this compound has terminal carboxylic acid groups, increasing the pH above their pKa (typically around 3-4) will deprotonate these groups, making them negatively charged and increasing their affinity for aqueous solutions. For conjugates involving basic moieties, adjusting the pH to ensure these groups are charged can also be beneficial.

Troubleshooting Guide

Issue: My this compound conjugate precipitates out of solution.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with your this compound conjugates.

Step 1: pH Optimization

The charge of your conjugate is a critical factor in its aqueous solubility.

  • Protocol for pH Screening:

    • Prepare a series of small-volume aliquots of your conjugate in your initial buffer.

    • Adjust the pH of each aliquot to a different value. A good starting range is from pH 5.0 to 9.0, in 0.5 unit increments.

    • Use small additions of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to modify the pH.

    • After pH adjustment, gently mix and allow the samples to equilibrate for at least 30 minutes at a controlled temperature (e.g., room temperature or 4°C).

    • Visually inspect for precipitation or use a spectrophotometer to measure turbidity (e.g., absorbance at 600 nm) to identify the pH at which solubility is highest.

Step 2: Use of Co-solvents

If pH adjustment is insufficient, the addition of a water-miscible organic co-solvent can enhance solubility.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Glycerol

  • Protocol for Co-solvent Screening:

    • Prepare stock solutions of your conjugate in the neat co-solvent (e.g., 100% DMSO).

    • In a series of tubes, prepare your aqueous buffer.

    • Add the conjugate stock solution to the aqueous buffer in increasing percentages (e.g., 1%, 2%, 5%, 10% final co-solvent concentration).

    • Vortex briefly after each addition and observe for any precipitation.

    • It is crucial to ensure the final concentration of the co-solvent is compatible with any downstream applications (e.g., cell-based assays).

Step 3: Modifying Buffer and Salt Concentration

The composition of your buffer system can influence the solubility of your conjugate.

  • Protocol for Buffer and Salt Screening:

    • Test a variety of buffer systems (e.g., phosphate, Tris, HEPES) at the optimal pH identified in Step 1.

    • Within the optimal buffer system, screen a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). The effect of ionic strength on solubility can be complex; for some conjugates, higher ionic strength may decrease solubility ("salting out"), while for others it may be beneficial.

Step 4: Temperature Control

Temperature can be a simple yet effective parameter to adjust.

  • Protocol for Temperature Screening:

    • Prepare samples of your conjugate in the most promising buffer conditions identified from the previous steps.

    • Incubate the samples at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Monitor the solubility over time. Be aware that some PEGylated compounds can exhibit lower critical solution temperature (LCST) behavior, where they become less soluble at higher temperatures.

Summary of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Starting RangeConsiderations
pH Adjustment Modifies the charge state of the conjugate, increasing electrostatic repulsion and interaction with water.pH 5.0 - 9.0Ensure pH is compatible with conjugate stability and downstream assays.
Co-solvents Reduces the polarity of the solvent, improving the dissolution of hydrophobic conjugates.1% - 10% (v/v)Co-solvents can be toxic in cell-based assays and may affect protein conformation.
Salt Concentration Modulates electrostatic interactions and the hydration shell of the conjugate.50 mM - 300 mMHigh salt concentrations can sometimes decrease solubility ("salting out").
Temperature Affects the thermodynamics of dissolution.4°C - 37°CBe mindful of potential LCST behavior and the thermal stability of the conjugate.

Visual Guides

G cluster_start Start cluster_ph Step 1: pH Optimization cluster_cosolvent Step 2: Co-solvent Addition cluster_buffer Step 3: Buffer/Salt Modification cluster_end End start Poorly Soluble This compound Conjugate ph_screen Screen pH 5.0 - 9.0 start->ph_screen ph_check Solubility Improved? ph_screen->ph_check cosolvent_screen Screen Co-solvents (e.g., DMSO, Ethanol) ph_check->cosolvent_screen No success Optimized Soluble Conjugate ph_check->success Yes cosolvent_check Solubility Improved? cosolvent_screen->cosolvent_check buffer_screen Screen Buffers & Salt Conc. cosolvent_check->buffer_screen No cosolvent_check->success Yes buffer_check Solubility Improved? buffer_screen->buffer_check buffer_check->success Yes fail Further Optimization Needed (e.g., Temperature, Different Linker) buffer_check->fail No

Caption: A workflow for troubleshooting the solubility of this compound conjugates.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug_conjugate Solubilized this compound Drug Conjugate receptor Target Receptor drug_conjugate->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome (Drug Release) endosome->lysosome Trafficking signaling Downstream Signaling Cascade lysosome->signaling Biological Effect

Technical Support Center: Purification of Bis-PEG9-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Bis-PEG9-acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can arise from the synthetic route, typically a variation of the Williamson ether synthesis, and from the PEG starting material itself. These include:

  • Unreacted starting materials: Such as the PEG precursor and the carboxylated reagent.

  • Mono-PEG9-acid: A significant process-related impurity where only one terminus of the PEG chain is carboxylated.

  • PEGs of varying lengths: Commercial PEG starting materials often have some polydispersity, leading to Bis-PEG8-acid or Bis-PEG10-acid as impurities.

  • Byproducts of side reactions: Dependent on the specific synthetic conditions.[1][2][3]

  • Degradation products of PEG: Such as aldehydes and peroxides, which can form during storage.[4]

Q2: Which chromatographic technique is best suited for purifying this compound?

A2: The choice of technique depends on the primary impurities to be removed.

  • Reversed-Phase Chromatography (RPC): Highly effective for separating this compound from less polar impurities and for resolving different PEG chain lengths. It can also separate the di-acid from the mono-acid form.

  • Ion-Exchange Chromatography (IEX): Particularly useful for separating the desired dicarboxylic acid from neutral or mono-carboxylic acid impurities.[5]

  • Size-Exclusion Chromatography (SEC): Best for removing high molecular weight aggregates or very low molecular weight impurities. However, it may not effectively separate this compound from other PEG oligomers of similar size.

Q3: How can I assess the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily using a reversed-phase column (e.g., C18) with a suitable detector (e.g., ELSD, CAD, or MS) to quantify process-related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main product and to identify the mass of any impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the absolute purity of the final product against a certified internal standard.

Troubleshooting Guides

Reversed-Phase Chromatography (RPC)
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary interactions with residual silanols: The carboxylic acid groups can interact with the silica backbone of the column. 2. Mobile phase pH close to analyte pKa: Leads to mixed ionization states. 3. Column overload. 1. Use an end-capped column: High-purity, end-capped columns minimize exposed silanols. 2. Lower the mobile phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to fully protonate the carboxylic acid groups (pH < 3). 3. Reduce sample concentration/injection volume.
Poor Resolution 1. Inappropriate mobile phase gradient: Gradient may be too steep. 2. Unsuitable organic modifier. 1. Shallow the gradient: Decrease the rate of increase of the organic solvent to improve separation between closely eluting peaks. 2. Try a different organic solvent: Switch between acetonitrile and methanol to alter selectivity.
No/Poor Retention 1. Sample is too polar for the column. 2. Mobile phase is too strong. 1. Use a more polar-retentive column: Consider a column with a polar-embedded phase. 2. Decrease the initial organic solvent percentage in your gradient.
Ion-Exchange Chromatography (IEX)
Problem Potential Cause(s) Troubleshooting Steps
Product in Flow-through 1. Incorrect pH of the binding buffer: The pH is not suitable for the analyte to carry a net charge. 2. Ionic strength of the binding buffer is too high. 1. Adjust the buffer pH: For anion exchange, the pH should be at least 1-2 units above the pKa of the carboxylic acid to ensure it is deprotonated. 2. Lower the salt concentration of the binding buffer.
Poor Elution Profile 1. Salt gradient is too steep. 2. Non-specific interactions with the resin. 1. Shallow the salt gradient to improve the separation of bound species. 2. Add a small amount of organic modifier to the mobile phase to disrupt hydrophobic interactions.

Quantitative Data Summary

The following table summarizes the expected performance of different purification strategies for this compound. The values are representative and may vary based on the specific crude sample and experimental conditions.

Purification Strategy Typical Purity Achieved Expected Yield Key Impurities Removed
Reversed-Phase HPLC (single pass) >98%60-80%Mono-PEG9-acid, different PEG chain lengths, non-polar impurities.
Ion-Exchange Chromatography >95%70-90%Mono-PEG9-acid, neutral impurities.
Size-Exclusion Chromatography Variable (depends on impurity size)>90%High molecular weight aggregates, very low molecular weight reagents.
RPC followed by IEX >99%50-70%Comprehensive removal of most process-related impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Preparative Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 20 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A shallow gradient is recommended for optimal resolution. For example, 20-50% B over 30 minutes.

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection: ELSD, CAD, or UV at a low wavelength (if applicable).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Purity Assessment by Analytical HPLC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in Water:Acetonitrile (1:1).

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30-70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Mass Spectrometry (ESI in positive or negative ion mode).

  • Data Analysis: Integrate the peak areas to determine the relative purity. Analyze the mass spectrum of the main peak to confirm the identity of this compound and identify any co-eluting impurities.

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis crude Crude this compound rpc Preparative RPC crude->rpc Primary Method iex Ion-Exchange rpc->iex Optional Polishing final Pure this compound rpc->final sec Size-Exclusion iex->sec Optional Polishing iex->final sec->final hplc Analytical HPLC-MS qnmr qNMR final->hplc Purity Check final->qnmr Absolute Purity

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Logic for RPC Peak Tailing

G start Peak Tailing Observed in RPC? cause1 Check Mobile Phase pH start->cause1 solution1 Lower pH with 0.1% TFA/Formic Acid cause1->solution1 Is pH > 4? cause2 Review Column Loading cause1->cause2 Is pH < 4? end Symmetrical Peak solution1->end solution2 Reduce Sample Concentration cause2->solution2 High Concentration? cause3 Assess Column Type cause2->cause3 Low Concentration? solution2->end solution3 Use End-Capped Column cause3->solution3 Non-End-Capped? solution3->end

Caption: Decision tree for troubleshooting peak tailing in RPC.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation with Bis-PEG9-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause protein aggregation?

This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups.[1][2][3] These carboxylic acid groups can be activated to react with primary amine groups (e.g., on lysine residues) on a protein to form stable amide bonds.[1][4] Because it has two reactive ends, this compound can inadvertently crosslink multiple protein molecules, leading to the formation of large, insoluble aggregates. This intermolecular cross-linking is a primary cause of aggregation during the PEGylation process.

Q2: What are the other common causes of protein aggregation during PEGylation?

Besides intermolecular cross-linking, several other factors can contribute to protein aggregation:

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.

  • Poor Reagent Quality: Impurities in the PEGylation reagent can lead to unintended side reactions and cross-linking.

Troubleshooting Guide

If you are experiencing protein aggregation during PEGylation with this compound, follow this troubleshooting guide to identify and resolve the issue.

Logical Flow for Troubleshooting Aggregation

Troubleshooting_Workflow start Start: Protein Aggregation Observed check_reagent Step 1: Verify Reagent Quality and Handling start->check_reagent optimize_reaction Step 2: Optimize Reaction Conditions check_reagent->optimize_reaction If aggregation persists add_stabilizers Step 3: Incorporate Stabilizing Excipients optimize_reaction->add_stabilizers If aggregation persists modify_protocol Step 4: Modify PEGylation Protocol add_stabilizers->modify_protocol If aggregation persists success Success: Aggregation Prevented modify_protocol->success If successful fail Persistent Aggregation: Consider Alternative Strategies modify_protocol->fail If unsuccessful

Caption: A stepwise logical workflow for troubleshooting protein aggregation during PEGylation.

Step 1: Verify Reagent Quality and Handling

Issue: Poor quality or improper handling of this compound and activators (e.g., EDC, DCC) can lead to inconsistent results and aggregation.

Troubleshooting Actions:

  • Purity Check: Ensure the this compound is of high purity (>95%).

  • Proper Storage: Store reagents as recommended by the manufacturer, typically in a dry, dark place at low temperatures (-20°C for long-term).

  • Fresh Solutions: Prepare fresh solutions of activators like EDC or DCC immediately before use, as they can be sensitive to hydrolysis.

Step 2: Optimize Reaction Conditions

Issue: Suboptimal reaction conditions can destabilize the protein and promote aggregation.

Troubleshooting Actions:

  • Screening Matrix: Perform small-scale screening reactions to systematically evaluate the impact of different parameters.

  • Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Lower concentrations reduce the chances of intermolecular cross-linking.

  • PEG:Protein Molar Ratio: Evaluate different molar excess ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1). A lower ratio may reduce the extent of modification and aggregation.

  • pH: Screen a range of pH values. While the reaction of activated carboxylic acids with amines is more efficient at slightly alkaline pH, the stability of your specific protein might be better at a different pH. Avoid the isoelectric point (pI) of the protein where it is least soluble.

  • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.

Table 1: Recommended Starting Ranges for Reaction Condition Optimization

ParameterRecommended RangeRationale
Protein Concentration0.5 - 5 mg/mLReduces intermolecular interactions.
PEG:Protein Molar Ratio1:1 to 20:1Optimizes the degree of PEGylation while minimizing cross-linking.
pH6.0 - 8.0 (in 0.5 unit increments)Balances reaction efficiency with protein stability.
Temperature4°C to Room Temperature (20-25°C)Slower reaction at lower temperatures can reduce aggregation.
Step 3: Incorporate Stabilizing Excipients

Issue: The reaction buffer may not be sufficient to maintain protein stability throughout the PEGylation process.

Troubleshooting Actions:

  • Add Stabilizers: Supplement the reaction buffer with known protein stabilizers.

Table 2: Common Stabilizing Excipients and Their Working Concentrations

ExcipientRecommended ConcentrationMechanism of Action
Sugars/Polyols
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Trehalose5-10% (w/v)Similar to sucrose, acts as a protein stabilizer.
Sorbitol5-10% (w/v)A polyol that can stabilize proteins.
Glycerol5-20% (v/v)Acts as a cryoprotectant and protein stabilizer.
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-100 mMKnown to suppress protein aggregation.
Surfactants
Polysorbate 20 (Tween-20)0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Polysorbate 80 (Tween-80)0.01-0.05% (v/v)Similar to Polysorbate 20.
Step 4: Modify the PEGylation Protocol

Issue: The method of adding the PEGylation reagent can influence the reaction outcome.

Troubleshooting Actions:

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated this compound at once, add it in smaller aliquots over a period of time. This maintains a lower instantaneous concentration of the crosslinker, favoring controlled modification.

  • Slower Reaction Rate: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the reaction kinetics, which can be beneficial in preventing aggregation.

Experimental Protocols

Protocol 1: Small-Scale PEGylation Screening

This protocol outlines a method for systematically testing different reaction conditions to find the optimal parameters for your protein.

Experimental Workflow for PEGylation Screening

PEGylation_Screening prep_protein 1. Prepare Protein Stock (e.g., 10 mg/mL) setup_matrix 3. Set Up Screening Matrix (96-well plate or tubes) prep_protein->setup_matrix prep_peg 2. Prepare Activated This compound Stock prep_peg->setup_matrix vary_params Vary Parameters: - Protein Concentration - PEG:Protein Ratio - pH - Temperature setup_matrix->vary_params incubate 4. Incubate Reactions vary_params->incubate analyze 5. Analyze for Aggregation (e.g., DLS, SEC) incubate->analyze determine_optimal 6. Determine Optimal Conditions analyze->determine_optimal

Caption: A workflow diagram for small-scale screening of PEGylation reaction conditions.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound

  • Activation reagents (e.g., EDC, Sulfo-NHS)

  • Reaction buffers with varying pH (e.g., Phosphate, HEPES)

  • 96-well plate or microcentrifuge tubes

  • Instrumentation for aggregation analysis (e.g., Dynamic Light Scattering, Size Exclusion Chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your protein in an appropriate buffer.

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in a dry, aprotic solvent (e.g., DMSO) or water, respectively, immediately before use.

  • Set up Screening Matrix:

    • In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL).

    • Vary one parameter at a time while keeping others constant, as outlined in Table 1. For example, in one set of experiments, vary the pH of the reaction buffer while keeping the protein concentration, PEG:protein ratio, and temperature constant.

  • Initiate the Reaction:

    • To each reaction well/tube, add the protein solution.

    • In a separate tube, pre-activate the this compound by incubating it with EDC and Sulfo-NHS for a specified time (e.g., 15-30 minutes at room temperature).

    • Add the activated this compound solution to the protein solution to initiate the PEGylation reaction.

  • Incubation:

    • Incubate the reactions under the specified temperature and time conditions with gentle mixing.

  • Analysis:

    • After incubation, visually inspect for any precipitation.

    • Analyze the samples for aggregation using techniques such as Dynamic Light Scattering (DLS) to measure particle size distribution or Size Exclusion Chromatography (SEC) to detect high molecular weight species.

  • Determine Optimal Conditions:

    • Based on the analysis, identify the reaction conditions that result in the lowest level of aggregation while achieving the desired degree of PEGylation.

Protocol 2: PEGylation with Stabilizing Excipients

This protocol describes how to perform PEGylation in the presence of stabilizers to minimize aggregation.

Procedure:

  • Buffer Preparation:

    • Prepare the reaction buffer containing the desired stabilizing excipient at the recommended concentration (see Table 2). For example, prepare a phosphate buffer containing 50 mM Arginine.

  • Protein Dialysis:

    • If necessary, dialyze the protein stock solution against the reaction buffer containing the stabilizer to ensure the protein is in a stabilizing environment before the addition of the PEGylation reagent.

  • PEGylation Reaction:

    • Follow the optimized PEGylation protocol (determined from Protocol 1) using the reaction buffer containing the stabilizing excipient.

  • Purification and Analysis:

    • After the reaction, purify the PEGylated protein from excess reagents and any remaining aggregates.

    • Analyze the final product for purity, degree of PEGylation, and aggregation.

By systematically addressing the potential causes of aggregation and optimizing the reaction conditions, researchers can significantly improve the success rate of protein PEGylation with this compound.

References

Technical Support Center: Characterization of Bis-PEG9-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG9-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound conjugates?

The main challenges stem from the inherent properties of polyethylene glycol (PEG) and the conjugation process itself. Key difficulties include:

  • Heterogeneity: The conjugation reaction can result in a mixture of molecules with varying numbers of PEG chains attached (e.g., mono-, di-, or multi-PEGylated species). This is a significant challenge in the characterization of PEGylated proteins.[1]

  • Polydispersity: While this compound is a discrete molecule, the larger therapeutic molecules it's conjugated to can introduce their own heterogeneity. The attachment of PEG can also lead to product heterogeneity.[2]

  • Determining Conjugation Sites: Pinpointing the exact amino acid residues where the this compound linker has attached is a critical and often difficult analytical task, essential for regulatory requirements and understanding structure-activity relationships.[1]

  • Analytical Complexity: The presence of the PEG chain can complicate analysis by techniques like mass spectrometry and HPLC, often requiring specialized methods to achieve accurate results.[3]

Q2: Which analytical techniques are most suitable for characterizing this compound conjugates?

A multi-faceted approach using orthogonal techniques is highly recommended for comprehensive characterization. The most common and effective methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful, non-destructive method for detailed structural elucidation and for quantitatively determining the degree of PEGylation.

  • Mass Spectrometry (MS): ESI-LC/MS is crucial for determining the molecular weight of the conjugate and assessing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). Native mass spectrometry may be required for conjugates where non-covalent interactions are important for structural integrity.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used to separate different PEGylated species and assess purity.

Q3: What is this compound and what are its properties?

This compound is a homobifunctional PEG linker with a discrete chain length. It contains two terminal carboxylic acid groups. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media. The terminal carboxylic acids can react with primary amine groups on proteins or peptides in the presence of activating agents like EDC or HATU to form stable amide bonds.

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Distorted or Tailing Peaks - Sample overload.- Secondary interactions between the conjugate and the stationary phase.- The sample solvent is too strong compared to the mobile phase.- Reduce the amount of sample injected.- Modify the mobile phase; for example, adjusting the pH can reduce interactions with residual silanols.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Inconsistent Retention Times - Fluctuations in column temperature.- Changes in mobile phase composition.- Air trapped in the pump.- Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% per 1°C change.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Purge the pump to remove any trapped air bubbles.
Poor Resolution of PEGylated Species - Inappropriate column chemistry (e.g., C18 may not be optimal).- Gradient is not optimized for separating species with different degrees of PEGylation.- For many PEGylated proteins, a C4 column provides better resolution than a C18 column.- Optimize the gradient slope. A shallow gradient (e.g., 1-2% change in organic phase per minute) often improves resolution.- Increasing the column temperature (e.g., to 45°C) can sometimes slightly improve resolution.
High Backpressure - Clogged column frit due to particulates in the sample.- Precipitation of buffer salts in the mobile phase.- Use a guard column and filter all samples and mobile phases.- If the column is clogged, try back-flushing it (disconnected from the detector).- Ensure mobile phase components are fully miscible and buffers are soluble in the organic phase concentration used.
Mass Spectrometry Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal or Ion Suppression - PEG contamination from external sources (e.g., plasticware, detergents).- The heterogeneous nature of the PEGylated conjugate spreads the ion signal over many species.- Use high-purity solvents and glass containers where possible. Avoid using detergents like Triton X-100 which may contain PEG.- Optimize purification steps (e.g., SEC) to narrow the distribution of species being analyzed.- For complex spectra, consider using charge-stripping agents like triethylamine (TEA) as a post-column addition to simplify the charge state envelope.
Complex, Difficult-to-Interpret Spectra - Multiple charge states and varying degrees of PEGylation create overlapping signals.- In-source fragmentation of the PEG chain.- Utilize high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) for better mass accuracy and resolution.- Employ deconvolution software to generate a zero-charge mass spectrum, which simplifies interpretation.- Optimize ESI source parameters (e.g., cone voltage) to minimize in-source fragmentation.
Inaccurate Mass Measurement - Instrument not properly calibrated for the high mass range of the conjugate.- Heterogeneity of the sample leads to a broad peak, making it difficult to determine the center.- Ensure the mass spectrometer is calibrated using appropriate standards for the mass range of interest.- Analyze the data to determine the average molecular weight from the peak of the distribution. The breadth of the peak reflects the heterogeneity.
Failure to Detect Intact Conjugate - Non-covalent linkages in the conjugate (e.g., in some ADCs) are disrupted by denaturing LC conditions.- Use native MS conditions with non-denaturing buffers (e.g., ammonium acetate) and size-exclusion chromatography to keep the complex intact.
NMR Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Poor Signal-to-Noise Ratio - Low sample concentration.- Insufficient number of scans.- Increase the conjugate concentration if possible.- Increase the number of scans during data acquisition.
Overlapping Signals - Signals from the protein or peptide overlap with the characteristic PEG signal (~3.6 ppm).- Presence of impurities.- Use a high-field NMR spectrometer for better signal dispersion.- Ensure the sample is highly purified before analysis.- If quantifying, use a well-resolved signal from the protein/peptide that does not overlap with other signals.
Inaccurate Quantification of PEGylation Degree - Incorrect integration of signals.- No internal standard used for absolute quantification.- Carefully define the integration regions for the PEG repeating unit and a known signal from the protein/peptide.- For absolute quantification, add a known concentration of an internal standard (e.g., DMSO) that has a distinct, non-overlapping resonance.

Quantitative Data

Table 1: Properties of this compound and Related Reagents
CompoundCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityKey Reactive Groups
This compound BP-21603C₂₂H₄₂O₁₃514.57>95%2x Carboxylic Acid (-COOH)
Bis-PEG9-NHS ester BP-21504C₃₀H₄₈N₂O₁₇708.7>95%2x N-hydroxysuccinimide Ester
Table 2: Example Characterization Data for a Hypothetical Peptide-Bis-PEG9 Conjugate

Assumed Peptide: A 15-amino acid peptide with a single lysine, MW = 1500.0 Da

Analysis TechniqueParameterExpected ResultInterpretation
Mass Spectrometry (ESI-MS) Deconvoluted Mass~2014.6 DaConfirms the covalent attachment of one this compound molecule (MW 514.6 Da) to the peptide (MW 1500.0 Da), with the loss of one water molecule during amide bond formation.
Major Fragments (CID)Series of ions with a neutral loss of 44.026 DaCharacteristic fragmentation pattern of the PEG backbone (loss of C₂H₄O units).
¹H NMR (in D₂O) Chemical Shift (δ)~3.6-3.7 ppm (strong singlet)Corresponds to the repeating methylene (-CH₂-CH₂-O-) protons of the PEG chain.
Peptide-specific signalsAromatic protons (~7-8 ppm), alpha-protons (~4-5 ppm), etc.
RP-HPLC Retention TimeShifted compared to the unconjugated peptideThe retention time will change based on the overall change in polarity. Typically, PEGylation increases hydrophilicity, leading to earlier elution in reversed-phase chromatography.

Experimental Protocols

Protocol 1: Determination of Degree of PEGylation by ¹H NMR

This protocol provides a method to quantify the average number of this compound molecules conjugated to a protein or peptide.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified conjugate in a known volume of D₂O.

    • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO). The standard should have a distinct resonance that does not overlap with the conjugate signals.

  • NMR Data Acquisition:

    • Transfer the sample to an appropriate NMR tube.

    • Acquire a ¹H NMR spectrum. Key parameters include setting a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and acquisition time.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate the characteristic signal of the PEG repeating unit (a sharp singlet around 3.6-3.7 ppm).

    • Integrate a well-resolved, non-overlapping signal from the protein or peptide corresponding to a known number of protons.

  • Calculation:

    • Calculate the degree of PEGylation (DP) using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:

      • I_PEG is the integral of the PEG signal.

      • N_PEG is the number of protons per repeating ethylene glycol unit (4 protons for -CH₂-CH₂-O-).

      • I_Protein is the integral of the chosen protein/peptide signal.

      • N_Protein is the number of protons corresponding to the integrated protein/peptide signal.

Protocol 2: Characterization by LC-MS

This protocol outlines a general workflow for analyzing a this compound conjugate using LC-MS to confirm identity and purity.

  • Sample Preparation:

    • Dissolve the conjugate in a solvent compatible with the initial mobile phase conditions (e.g., water with 0.1% formic acid).

    • Centrifuge the sample to remove any particulates before transferring to an LC autosampler vial.

  • HPLC Method:

    • Column: A reversed-phase column suitable for proteins/peptides (e.g., C4, 300 Å pore size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to elute the conjugate, for example, 5% to 70% B over 30 minutes.

    • Flow Rate: 0.3 - 1.0 mL/min, depending on column dimensions.

    • Detection: UV at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Mass Spectrometry Method:

    • Ionization Source: Electrospray Ionization (ESI).

    • Mode: Positive ion mode.

    • Analysis: Acquire full MS scans over a relevant m/z range (e.g., 500-2000 m/z) to detect the multiply charged ions of the conjugate.

  • Data Analysis:

    • Process the raw MS data using deconvolution software to generate a zero-charge mass spectrum.

    • Compare the observed mass with the theoretical mass of the expected conjugate to confirm its identity.

    • Integrate the peak area from the UV chromatogram to assess the purity of the conjugate.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization conjugation Conjugation Reaction (Protein + this compound) purification Purification (e.g., SEC, IEX) conjugation->purification hplc HPLC Analysis (Purity & Heterogeneity) purification->hplc ms Mass Spectrometry (Identity & MW) hplc->ms nmr NMR Spectroscopy (Structure & DoP) ms->nmr final_report Final Report nmr->final_report Data Integration

Caption: General experimental workflow for the synthesis and characterization of this compound conjugates.

troubleshooting_flowchart start Problem Encountered (e.g., Poor HPLC Peak Shape) check_sample Is the sample preparation correct? (Solvent, Concentration) start->check_sample check_mobile Is the mobile phase correct? (Composition, Freshness, Degassed) check_sample->check_mobile Yes reprepare_sample Action: Re-prepare Sample check_sample->reprepare_sample No check_hardware Is there a hardware issue? (Leaks, Clogged Column, Pump) check_mobile->check_hardware Yes remake_mobile Action: Prepare Fresh Mobile Phase check_mobile->remake_mobile No inspect_system Action: Inspect System & Column check_hardware->inspect_system Yes resolve Problem Resolved check_hardware->resolve No reprepare_sample->start remake_mobile->start inspect_system->start

Caption: A logical flowchart for troubleshooting common issues during conjugate analysis.

Caption: Relationship between the conjugate and key orthogonal analytical techniques for its characterization.

References

Technical Support Center: Controlling PEGylation with Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals using Bis-PEG9-acid for PEGylation. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and quantitative data to help control the degree of PEGylation and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinker containing a nine-unit polyethylene glycol (PEG) spacer terminated by a carboxylic acid group at each end.[1][2] Its primary application is to covalently link molecules, particularly biomolecules like proteins or peptides, through their primary amine groups (e.g., the ε-amine of lysine residues or the N-terminus).[1][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1] This process can be used to form intramolecular crosslinks within a single protein or intermolecular crosslinks between multiple protein molecules, leading to dimerization or oligomerization.

Q2: How do I control the degree of PEGylation with this compound?

A2: The degree of PEGylation is controlled by carefully optimizing several key reaction parameters. The most critical factors include:

  • Molar Ratio: The ratio of this compound to the protein is a primary determinant of the modification level.

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the target amine groups on the protein.

  • Reaction Time and Temperature: Incubation time and temperature influence the extent of the reaction.

  • Protein Concentration: The concentration of the target molecule can influence whether crosslinking is predominantly intramolecular or intermolecular.

Q3: How is the carboxylic acid group on this compound activated for reaction with amines?

A3: The terminal carboxylic acid groups of this compound are not directly reactive with amines. They must first be activated to form a more reactive species. This is typically achieved using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is much more reactive towards primary amines than the original carboxylic acid, forming a stable amide bond upon reaction.

Q4: What is the difference between intramolecular and intermolecular crosslinking, and how can I favor one over the other?

A4:

  • Intramolecular crosslinking occurs when both ends of a single this compound molecule react with two different amine groups on the same protein molecule.

  • Intermolecular crosslinking occurs when the two ends of a this compound molecule react with amine groups on two different protein molecules, resulting in dimers, trimers, or larger aggregates.

To favor intramolecular crosslinking, it is generally recommended to work with low protein concentrations. Conversely, higher protein concentrations will favor intermolecular crosslinking. The specific concentrations are highly dependent on the protein and must be determined empirically.

Troubleshooting Guide

Q5: My PEGylation efficiency is very low. What are the possible causes?

A5: Low efficiency can stem from several factors:

  • Inactive Reagents: EDC is moisture-sensitive and can hydrolyze over time. Ensure that EDC, NHS, and this compound are stored properly under dry conditions and that stock solutions are freshly prepared.

  • Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) or nucleophiles in your buffer will compete with the target protein for reaction with the activated PEG, quenching the reaction. Use non-amine buffers like PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid).

  • Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9. If the pH is too low (e.g., below 7), the amine groups will be protonated and less nucleophilic, slowing the reaction.

  • Insufficient Molar Excess of Reagents: The molar ratio of PEG and coupling agents to the protein may be too low. It may be necessary to increase the molar excess of this compound, EDC, and NHS.

Q6: I'm observing significant precipitation or aggregation of my protein during the reaction. How can I prevent this?

A6: Aggregation is a common issue, especially when performing intermolecular crosslinking.

  • High Degree of PEGylation: Excessive crosslinking can lead to the formation of large, insoluble aggregates. Reduce the molar ratio of this compound to protein.

  • Protein Concentration: As mentioned in Q4, high protein concentrations favor intermolecular crosslinking, which can lead to aggregation. Try reducing the protein concentration.

  • Solubility Issues: While the PEG linker is hydrophilic, the protein itself might have solubility limits. Ensure the reaction buffer is optimal for your specific protein's stability.

  • Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer period, which can sometimes reduce aggregation.

Q7: How can I confirm that PEGylation has occurred and determine the degree of modification?

A7: Several analytical techniques can be used:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, appearing as higher molecular weight bands or smears compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC): The hydrodynamic radius of the protein increases upon PEGylation, leading to an earlier elution time from an SEC column.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most precise measurement of the mass increase, allowing for the determination of the number of PEG chains attached to the protein.

  • NMR Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integrals of protein-specific peaks to the characteristic ethylene glycol protons of the PEG chain.

  • Colorimetric Assays: A barium/iodide assay can be used for the direct quantification of PEG in bioconjugates.

Quantitative Data and Reaction Parameters

The optimal conditions for PEGylation are highly dependent on the specific protein and desired outcome. The following tables provide general starting points for optimization.

Table 1: Recommended Starting Molar Ratios for PEGylation

Component Molar Ratio (relative to Protein) Purpose
This compound 5:1 to 50:1 Controls the extent of modification.
EDC 1.5x to 2x molar excess over PEG-acid Activates the carboxylic acid groups.

| NHS/Sulfo-NHS | 1.5x to 2x molar excess over PEG-acid | Forms the amine-reactive NHS ester. |

Table 2: Influence of pH on Amine Reactivity

pH Range Effect on Amine Groups Recommended Use
pH < 6.5 Most lysine ε-amines are protonated (-NH3+), reducing reactivity. Can be used for selective N-terminal modification, as the α-amino group has a lower pKa.
pH 7.0 - 8.5 Optimal range for efficient reaction with lysine ε-amines. General-purpose PEGylation of lysine residues.

| pH > 8.5 | High reactivity, but also increased rate of hydrolysis of the NHS ester. | May require shorter reaction times. |

Experimental Protocols

This section provides a detailed, generalized protocol for the PEGylation of a protein with this compound.

Protocol: Two-Step Protein PEGylation using this compound with EDC/NHS Activation

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Protein Preparation:

    • Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS at pH 7.4).

    • If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange into PBS or a similar buffer using a desalting column or dialysis.

  • Activation of this compound (Performed Immediately Before Use):

    • Dissolve this compound in Activation Buffer (pH 6.0).

    • Immediately before adding to the protein, add EDC and Sulfo-NHS. A common starting point is a 2-fold molar excess of EDC and Sulfo-NHS over the this compound.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the freshly activated this compound solution to the protein solution.

    • The molar ratio of PEG to protein should be optimized; start with a 10- to 20-fold molar excess of the PEG reagent.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. The primary amines in the quenching buffer will react with any remaining activated NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent, hydrolyzed NHS, and other byproducts using a desalting column, dialysis, or size exclusion chromatography.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, SEC, and/or Mass Spectrometry to confirm PEGylation and assess the purity and degree of modification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep 1. Protein Preparation Conjugation 3. Conjugation (Protein + Activated PEG) Prot_Prep->Conjugation PEG_Activation 2. This compound Activation PEG_Activation->Conjugation Quenching 4. Quenching Conjugation->Quenching Purification 5. Purification Quenching->Purification Characterization 6. Characterization Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

reaction_pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation PEG_Acid Bis-PEG9-COOH EDC_NHS + EDC + Sulfo-NHS PEG_Acid->EDC_NHS PEG_NHS Bis-PEG9-NHS Ester (Amine-Reactive) EDC_NHS->PEG_NHS Protein Protein-NH2 PEG_NHS->Protein Reacts with primary amine Conjugate Protein-NH-CO-PEG9-... Protein->Conjugate Forms stable amide bond

Caption: Chemical pathway for this compound activation and conjugation.

troubleshooting_logic Start Low PEGylation Efficiency? CheckRatio Increase Molar Ratio of PEG/EDC/NHS? Start->CheckRatio Yes CheckBuffer Buffer Amine-Free (e.g., PBS, MES)? Start->CheckBuffer No CheckRatio->CheckBuffer No Sol_Ratio Action: Increase reagent concentration. CheckRatio->Sol_Ratio Yes CheckpH Reaction pH 7.0 - 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Action: Buffer exchange protein into PBS. CheckBuffer->Sol_Buffer No CheckReagents Use Fresh EDC/NHS? CheckpH->CheckReagents Yes Sol_pH Action: Adjust pH of reaction mixture. CheckpH->Sol_pH No Sol_Reagents Action: Prepare fresh reagent stocks. CheckReagents->Sol_Reagents No Success Problem Resolved CheckReagents->Success Yes Sol_Ratio->Success Sol_Buffer->Success Sol_pH->Success Sol_Reagents->Success

References

Technical Support Center: Optimizing Bis-PEG9-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving Bis-PEG9-acid. The following guides and FAQs focus specifically on the critical impact of pH on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a homobifunctional polyethylene glycol (PEG) linker that contains two terminal carboxylic acid groups.[1][2] Its primary use is in bioconjugation to link two molecules, often proteins, peptides, or other materials, that have primary amine groups.[3][4] The reaction between the carboxylic acid and an amine forms a stable amide bond, a process that typically requires chemical activators.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.

Q2: Why is pH a critical parameter for this compound reaction efficiency?

The most common method for forming an amide bond with this compound involves a two-step reaction using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Each of these steps has a distinct and conflicting optimal pH range. Using a suboptimal pH for either step can significantly reduce or even prevent the reaction.

Q3: What is the optimal pH for activating the carboxylic acid groups of this compound with EDC/NHS?

The activation of the carboxylic acid groups is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . This pH range ensures the carboxylic acid is sufficiently protonated to react with EDC, forming a highly reactive O-acylisourea intermediate, which is then stabilized by NHS.

Q4: What is the optimal pH for coupling the activated this compound to a molecule with a primary amine?

The subsequent coupling of the NHS-activated this compound to a primary amine is most efficient at a neutral to slightly basic pH, typically in the range of pH 7.0 to 8.5 . In this pH range, the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS-ester and form a stable amide bond.

Q5: Can I perform the entire reaction at a single, intermediate pH?

While it is possible to perform the reaction at a single pH (e.g., pH 7.4), this is a compromise that can lead to lower overall efficiency. The activation step is less efficient at this pH, and the activated NHS-ester is more susceptible to hydrolysis. For maximal yield, a two-step protocol with a pH adjustment between the activation and coupling steps is highly recommended.

Q6: What are the recommended buffers for this two-step reaction?

It is crucial to use non-amine and non-carboxylate buffers during the activation step to avoid competing reactions.

  • Activation Step (pH 4.5-6.0): MES buffer is a common and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is widely used for the coupling reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the activated linker.

Troubleshooting Guide: Low Reaction Efficiency

Low or no yield of your desired conjugate is the most common issue encountered. This guide will help you diagnose and resolve problems related to reaction conditions.

Potential Cause 1: Suboptimal pH

The most frequent cause of poor results is using an incorrect pH for one or both stages of the reaction.

Solution: Implement a two-step reaction protocol with distinct pH values for activation and coupling. The table below summarizes the pH-dependent efficiency of each step.

Data Presentation: Impact of pH on Reaction Steps

pH RangeStep 1: Carboxyl Activation Efficiency (with EDC/NHS)Step 2: Amine Coupling Efficiency (to NHS-ester)Rationale
< 4.5Low / No ReactionVery LowCarboxyl activation is inefficient. Amine is fully protonated (-NH3+) and non-nucleophilic.
4.5 - 6.0Optimal LowIdeal pH for EDC-mediated activation of the carboxylic acid. However, the amine is still largely protonated.
6.1 - 7.0ModerateModerateA compromise range; neither step is at its peak efficiency.
7.0 - 8.5LowOptimal The amine is deprotonated and highly nucleophilic. However, EDC is less stable and the NHS-ester is more prone to hydrolysis.
> 8.6Very LowHigh (but unstable intermediate)The half-life of the NHS-ester decreases dramatically (to minutes), leading to rapid hydrolysis before it can react with the amine.
Potential Cause 2: Incorrect Buffer Selection

Using a buffer with interfering functional groups can quench the reaction.

Solution:

  • NEVER use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates during the activation or coupling steps.

  • Use MES buffer for the activation step (pH 4.5-6.0).

  • Use PBS buffer for the coupling step (pH 7.2-7.5).

Troubleshooting Workflow Diagram

The following workflow provides a logical sequence for diagnosing reaction failures.

G start Start: Low / No Conjugate Yield check_ph Was a two-step pH protocol used? start->check_ph check_activation_ph Is Activation pH between 4.5-6.0? check_ph->check_activation_ph Yes adjust_ph_protocol Action: Implement two-step pH protocol. See Experimental Protocols section. check_ph->adjust_ph_protocol No check_coupling_ph Is Coupling pH between 7.0-8.5? check_activation_ph->check_coupling_ph Yes adjust_activation_ph Action: Adjust activation buffer to pH 4.5-6.0. check_activation_ph->adjust_activation_ph No check_buffer Was a non-amine, non-carboxylate buffer used for activation (e.g., MES)? check_coupling_ph->check_buffer Yes adjust_coupling_ph Action: Adjust coupling buffer to pH 7.0-8.5. check_coupling_ph->adjust_coupling_ph No check_reagents Are EDC/NHS reagents fresh and anhydrous? check_buffer->check_reagents Yes change_buffer Action: Replace buffer. Use MES for activation and PBS for coupling. check_buffer->change_buffer No use_fresh_reagents Action: Use fresh, high-quality EDC and NHS. Prepare reagent solutions immediately before use. check_reagents->use_fresh_reagents No success Problem Resolved check_reagents->success Yes adjust_ph_protocol->check_activation_ph adjust_activation_ph->check_coupling_ph adjust_coupling_ph->check_buffer change_buffer->check_reagents use_fresh_reagents->success G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_side_reactions Side Reactions (Inefficiency) peg_cooh Bis-PEG9-COOH (Protonated Carboxylic Acid) activated_peg Activated PEG-NHS Ester peg_cooh->activated_peg + EDC / NHS Optimal pH 4.5-6.0 peg_coo Bis-PEG9-COO- (Deprotonated / Unreactive) peg_cooh->peg_coo pH > 6.0 conjugate Final Conjugate (Stable Amide Bond) activated_peg->conjugate + R-NH2 Optimal pH 7.0-8.5 amine_nh2 R-NH2 (Deprotonated Amine) amine_nh3 R-NH3+ (Protonated / Non-nucleophilic) amine_nh2->amine_nh3 pH < 7.0

References

Validation & Comparative

A Head-to-Head Comparison of Bis-PEG9-acid and NHS-PEG9-acid Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient linking of molecules is paramount. Researchers often turn to polyethylene glycol (PEG) linkers to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins, peptides, and other biomolecules. Among these, Bis-PEG9-acid and NHS-PEG9-acid are common reagents, each offering a distinct approach to conjugation, primarily targeting primary amines on biomolecules. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental protocols, to aid researchers in selecting the optimal reagent for their specific application.

At a Glance: Key Differences in Reactivity

The fundamental difference between this compound and NHS-PEG9-acid lies in their reactive functional groups. This compound possesses two terminal carboxylic acid groups, while NHS-PEG9-acid features one N-hydroxysuccinimide (NHS) ester and one carboxylic acid. This structural distinction dictates their reaction mechanisms and overall utility in bioconjugation.

NHS-PEG9-acid is a "pre-activated" reagent. The NHS ester is highly reactive towards primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) and readily forms a stable amide bond in a single step under mild conditions.[][2] This reaction is efficient and proceeds without the need for additional coupling agents.[]

This compound , on the other hand, requires in situ activation of its carboxylic acid groups to react with amines. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with NHS or its water-soluble analog, Sulfo-NHS.[3][4] The EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine or, for improved efficiency and stability, it can react with NHS to form an NHS ester, which then couples with the amine.

Quantitative Data Summary

FeatureNHS-PEG9-acid (Pre-activated)This compound (Requires Activation)Citation
Reaction Type One-step amine conjugationTwo-step amine conjugation (activation then coupling)
Reagents Required NHS-PEG9-acid, BiomoleculeThis compound, EDC, NHS/Sulfo-NHS, Biomolecule
Reaction pH Optimal at pH 7.2 - 8.5Activation: pH 4.5 - 6.0; Coupling: pH 7.2 - 8.0
Reaction Time Typically 30 - 120 minutes at room temperatureActivation: ~15 minutes; Coupling: 2 - 4 hours
Control & Purity Higher control and purity due to defined active esterPotential for side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product
Convenience Ready to use, straightforward protocolMulti-step "one-pot" procedure, requires careful addition of reagents
Reagent Stability NHS ester is susceptible to hydrolysis, especially at higher pH. Half-life can be minutes to hours.Carboxylic acid is stable. In situ activated ester is unstable.
Applications Protein/peptide labeling, surface modification, ADC developmentCrosslinking, protein-protein conjugation, nanoparticle functionalization

Reaction Pathways and Mechanisms

The choice between these two reagents fundamentally depends on the desired reaction pathway and the specific needs of the experiment.

This pathway is a direct, one-step nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

NHS_Pathway NHS_PEG NHS-PEG9-Acid Reaction Amine Reaction (pH 7.2-8.5) NHS_PEG->Reaction Protein Protein-NH₂ Protein->Reaction Conjugate Protein-NH-CO-PEG9-Acid Reaction->Conjugate Stable Amide Bond NHS_byproduct NHS Reaction->NHS_byproduct BisPEG_Pathway cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) BisPEG This compound Activation Carbodiimide Activation BisPEG->Activation EDC_NHS EDC + NHS EDC_NHS->Activation Activated_PEG NHS-O-CO-PEG9-Acid Activation->Activated_PEG Coupling Amine Coupling Activated_PEG->Coupling pH Adjustment Protein Protein-NH₂ Protein->Coupling Conjugate Protein-NH-CO-PEG9-Acid Coupling->Conjugate

References

A Comparative Guide to Analytical Techniques for the Characterization of Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques for characterizing Bis-PEG9-acid, a homobifunctional PEG linker crucial in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology.[1][2] The selection of an appropriate analytical method is critical for ensuring the purity, identity, and quality of this linker, which directly impacts the efficacy and safety of the final therapeutic product.

Core Analytical Techniques

The characterization of this compound and similar PEG derivatives primarily relies on three powerful analytical techniques:

  • Mass Spectrometry (MS) : For accurate molecular weight determination and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation and confirmation, as well as purity assessment.

  • High-Performance Liquid Chromatography (HPLC) : For separation, quantification, and purity analysis.

Each of these techniques offers distinct advantages and provides complementary information, making a multi-faceted analytical approach essential for comprehensive characterization.

Comparison of Analytical Techniques

The following table summarizes the key performance parameters and applications of the primary analytical techniques for the characterization of this compound.

Technique Parameter Measured Key Advantages Limitations Typical Application
ESI-MS Molecular Weight, Purity, Impurity IdentificationHigh sensitivity, excellent for coupling with liquid chromatography (LC-MS), provides structural information via tandem MS (MS/MS).[3]Can produce complex spectra with multiple charge states and adducts (e.g., Na⁺, K⁺), which can complicate interpretation.[3]Purity assessment, reaction monitoring, and detailed structural elucidation.[3]
MALDI-TOF MS Average Molecular Weight (Mw), Molecular Weight Distribution (Polydispersity)Generates simpler spectra dominated by singly charged ions, making molecular weight determination straightforward. High tolerance to salts and buffers.Matrix selection is critical, potential for in-source fragmentation, and can be less quantitative than ESI-MS.Rapid confirmation of synthesis and determination of average molecular weight and polydispersity.
¹H NMR Chemical Structure, Purity, FunctionalizationProvides detailed structural information, allows for quantification of functional groups, and can identify and quantify impurities.Lower sensitivity compared to MS, requires higher sample concentrations. Complex spectra for large or polydisperse polymers.Definitive structure confirmation and purity assessment.
¹³C NMR Carbon Skeleton StructureComplements ¹H NMR for unambiguous structural confirmation.Lower sensitivity than ¹H NMR, requires longer acquisition times.Structural elucidation of the carbon backbone.
HPLC-UV Purity, QuantificationSimple, robust, and widely available.This compound lacks a strong chromophore, leading to low sensitivity. Detection is often limited to low wavelengths (~210 nm).Routine purity checks and quantification if sensitivity is sufficient.
HPLC-ELSD Purity, QuantificationUniversal detection for non-volatile compounds, suitable for molecules without strong chromophores.Lower sensitivity than MS and can have a non-linear response.Purity analysis and quantification of non-UV active compounds.
HPLC-CAD Purity, QuantificationProvides a more uniform response for non-volatile analytes compared to ELSD, independent of optical properties.Requires a volatile mobile phase.Accurate quantification of PEG and related impurities.

Experimental Workflows and Protocols

Mass Spectrometry Analysis Workflow

The general workflow for analyzing this compound by mass spectrometry involves sample preparation, instrument setup and calibration, data acquisition, and spectral processing.

cluster_workflow Mass Spectrometry Workflow for this compound prep Sample Preparation (Dilution in appropriate solvent) setup Instrument Setup & Calibration prep->setup acquire Data Acquisition (ESI or MALDI) setup->acquire process Spectral Processing & Analysis acquire->process

Caption: Mass Spectrometry analysis workflow.

Detailed Protocols:

  • Electrospray Ionization Mass Spectrometry (ESI-MS) via LC-MS:

    • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10 µM using the mobile phase as the diluent.

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometer Settings (Q-TOF or Orbitrap):

      • Ionization Mode: Positive or Negative Electrospray Ionization (ESI+ or ESI-).

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 120-150 °C.

      • Mass Range: 100 - 2000 m/z.

    • Data Analysis: Use the instrument's software to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the molecular weight. For complex spectra, deconvolution algorithms may be necessary.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

    • Sample Preparation:

      • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Sample-Matrix Mixture: Mix the this compound sample solution (typically 1 mg/mL) with the matrix solution at a 1:1 ratio.

    • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to form crystals.

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive or Negative ion mode.

      • Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.

      • Mass Range: Calibrate in the expected mass range of the analyte.

    • Data Analysis: The spectrum should show a dominant peak corresponding to the singly charged molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

NMR Spectroscopy Analysis Workflow

cluster_workflow NMR Spectroscopy Workflow for this compound dissolve Dissolve Sample (in deuterated solvent, e.g., CDCl₃, D₂O) acquire_1h Acquire ¹H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum dissolve->acquire_13c integrate Process & Integrate Spectra acquire_1h->integrate acquire_13c->integrate assign Assign Peaks & Interpret integrate->assign

Caption: NMR Spectroscopy analysis workflow.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).

  • ¹H NMR Spectroscopy:

    • Acquisition: Acquire a standard ¹H NMR spectrum. The characteristic signals for the ethylene glycol repeating units are expected around 3.6 ppm. The protons adjacent to the carboxylic acid groups will appear at a different chemical shift.

    • Analysis: Integrate the peaks corresponding to the PEG backbone and the terminal groups. The ratio of these integrals can be used to confirm the structure and assess purity.

  • ¹³C NMR Spectroscopy:

    • Acquisition: Acquire a standard ¹³C NMR spectrum. The main PEG backbone carbons typically resonate around 70 ppm. The carbons of the terminal acid groups will have distinct chemical shifts.

    • Analysis: The number and chemical shifts of the signals confirm the carbon framework of the molecule.

HPLC Analysis Workflow

cluster_workflow HPLC Workflow for this compound mobile_phase Prepare Mobile Phase equilibration Equilibrate HPLC System mobile_phase->equilibration sample_prep Prepare Sample & Standards injection Inject Sample sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV, ELSD, or CAD) separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: HPLC analysis workflow.

Detailed Protocol:

  • Instrumentation: A standard HPLC system equipped with a suitable detector (UV, ELSD, or CAD).

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 or a polymer-based column (e.g., PLRP-S).

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A.

    • Gradient: A typical gradient would be from low to high percentage of Mobile Phase B to elute the PEG linker. For example, 10-50% B over 15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Detection:

    • UV: Monitor at a low wavelength, such as 210-220 nm.

    • ELSD: Optimize nebulizer and evaporator temperatures, and gas flow rate according to the manufacturer's recommendations.

    • CAD: Follow manufacturer's guidelines for operation.

  • Data Analysis: Purity is determined by the relative peak area of the main component. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Conclusion

A comprehensive characterization of this compound requires an orthogonal approach utilizing Mass Spectrometry, NMR Spectroscopy, and HPLC. MS is indispensable for accurate mass determination, while NMR provides definitive structural confirmation. HPLC is a powerful tool for assessing purity and for quantification. The choice of specific techniques and detectors will depend on the specific analytical question, available instrumentation, and the required level of sensitivity and accuracy. For routine quality control, HPLC with a universal detector like CAD or ELSD is highly effective. For structural confirmation and in-depth impurity analysis, high-resolution mass spectrometry and NMR are essential.

References

A Researcher's Guide to Validating Bis-PEG9-acid Conjugation Sites on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein is a critical aspect of biopharmaceutical development. The location of polyethylene glycol (PEG) attachment can significantly influence the efficacy, stability, pharmacokinetics, and immunogenicity of a therapeutic protein. This guide provides a comprehensive comparison of Bis-PEG9-acid, a homobifunctional crosslinker, with other common conjugation chemistries, and offers detailed experimental protocols for the validation of conjugation sites.

This compound is a hydrophilic, homobifunctional crosslinker featuring a nine-unit polyethylene glycol spacer arm terminated with a carboxylic acid group at each end. This structure allows for the crosslinking of primary amine groups on proteins, such as the ε-amine of lysine residues and the N-terminal α-amine, through the formation of stable amide bonds. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate.

Comparative Analysis of Protein Conjugation Chemistries

The choice of crosslinker is dictated by the specific application, the functional groups available on the protein, and the desired properties of the final conjugate. Here, we compare the conjugation chemistry of this compound (utilizing carbodiimide activation) with other prevalent methods.

FeatureThis compound (EDC/NHS Chemistry)NHS-ester PEGMaleimide-PEG
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)Thiols (-SH)
Reactive Moiety Carboxylic acid (-COOH)N-hydroxysuccinimide esterMaleimide
Bond Formed AmideAmideThioether
Reaction pH 4.5 - 7.57.0 - 8.56.5 - 7.5
Linkage Stability Highly stableHighly stableGenerally stable, but can undergo retro-Michael reaction
Selectivity Reacts with all accessible primary aminesReacts with all accessible primary aminesHighly selective for free thiols
Reaction Steps Two-step (activation and conjugation)One-stepOne-step
Key Advantages Utilizes common and relatively inexpensive reagents.Simple one-step reaction.High selectivity for specific sites (cysteine residues).
Key Disadvantages Potential for side reactions (e.g., N-acylurea formation). The in-situ generated active ester is prone to hydrolysis.[1]Pre-activated ester is susceptible to hydrolysis, limiting shelf life.[1]Requires available free thiol groups, which may necessitate prior reduction of disulfide bonds. The thioether bond can be less stable than an amide bond under certain conditions.[2][3]
Typical Conjugation Efficiency Can be high but is sensitive to reaction conditions.Generally high, but depends on the purity of the NHS-ester.[1]High due to the specific reactivity.

Experimental Protocols

Accurate validation of conjugation sites is paramount for regulatory approval and for understanding the structure-function relationship of the bioconjugate. The gold-standard method for this is peptide mapping by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 1: Protein Conjugation with this compound

This protocol outlines the two-step process of activating the carboxylic acid groups of this compound using EDC and NHS, followed by conjugation to the target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Dissolve the this compound in the Activation Buffer.

  • Activation of this compound: In a microfuge tube, mix the this compound with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS). Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein: Add the activated this compound solution to the protein solution. The molar ratio of activated PEG to protein will need to be optimized but can start at a 10- to 20-fold molar excess. Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Remove excess PEG reagent and byproducts by buffer exchanging the conjugated protein into a suitable storage buffer using a desalting column or dialysis.

  • Characterization: Confirm conjugation using SDS-PAGE (which will show a molecular weight shift) and proceed to mass spectrometry for site analysis.

Protocol 2: Peptide Mapping by LC-MS/MS for Conjugation Site Validation

This protocol describes the "bottom-up" proteomics approach to identify the specific amino acid residues that have been modified.

Materials:

  • PEG-conjugated protein sample (from Protocol 1)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Iodoacetamide (IAA) or N-ethylmaleimide (NEM) for alkylation

  • Trypsin (MS-grade)

  • Denaturation Buffer: e.g., 6 M Guanidine-HCl, 50 mM Tris, pH 8.0

  • Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: e.g., 10% Formic Acid or Acetic Acid

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Reduction and Alkylation:

    • Denature the conjugated protein in Denaturation Buffer.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.

  • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchanging the sample into the Digestion Buffer.

  • Enzymatic Digestion: Add trypsin to the protein sample at a ratio of 1:20 to 1:50 (w/w, trypsin:protein). Incubate overnight at 37°C.

  • Sample Preparation for MS: Quench the digestion by adding formic acid to a final concentration of 1-2%. Centrifuge the sample to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • Separate the peptides using a suitable gradient on the C18 column.

    • Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition mode, where the instrument performs MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against the protein sequence.

    • Specify the mass of the this compound modification as a variable modification on lysine and the N-terminus.

    • The software will identify the peptides that have been modified with the this compound, thereby pinpointing the exact conjugation sites.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical principles.

G cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated PEG-NHS Ester Activated PEG-NHS Ester This compound->Activated PEG-NHS Ester EDC/NHS EDC/NHS EDC/NHS Conjugated Protein Conjugated Protein Activated PEG-NHS Ester->Conjugated Protein Protein Protein Protein->Conjugated Protein G Conjugated Protein Conjugated Protein Denaturation_Reduction Denaturation & Reduction Conjugated Protein->Denaturation_Reduction Alkylation Alkylation Denaturation_Reduction->Alkylation Buffer Exchange Buffer Exchange Alkylation->Buffer Exchange Tryptic Digestion Tryptic Digestion Buffer Exchange->Tryptic Digestion Peptide Mixture Peptide Mixture Tryptic Digestion->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identified Conjugation Sites Identified Conjugation Sites Data Analysis->Identified Conjugation Sites

References

A Comparative Analysis of Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biotherapeutics and diagnostics, the covalent linkage of molecules, or bioconjugation, is a cornerstone of innovation. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, enhancing the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[][2] The choice between a homobifunctional and a heterobifunctional PEG linker is a critical decision in the design of bioconjugates, directly impacting the specificity, efficiency, and homogeneity of the final product. This guide provides a comparative study of these two classes of linkers, supported by experimental data and detailed protocols for their application.

Homobifunctional vs. Heterobifunctional PEG Linkers: A Head-to-Head Comparison

Homobifunctional PEG linkers possess two identical reactive functional groups at their termini, designed for crosslinking molecules with the same type of functional group.[] In contrast, heterobifunctional PEG linkers have two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules.[][3] This fundamental difference in their architecture dictates their suitability for various applications.

FeatureHomobifunctional PEG LinkersHeterobifunctional PEG Linkers
Structure Identical reactive groups at both ends (e.g., NHS-PEG-NHS, Maleimide-PEG-Maleimide).Different reactive groups at each end (e.g., NHS-PEG-Maleimide, Azide-PEG-Alkyne).
Reactivity Reacts with the same functional group on target molecules in a single step.Allows for sequential, controlled reactions with two different functional groups.
Primary Use Cases Intramolecular crosslinking, polymerization, and linking of identical biomolecules.Creating complex bioconjugates like Antibody-Drug Conjugates (ADCs), linking proteins to surfaces, and creating diagnostic probes.
Advantages Simple one-step conjugation reactions.High degree of control over the conjugation process, minimizing unwanted byproducts like homodimers. Enables site-specific conjugation.
Disadvantages Prone to uncontrolled polymerization and formation of homodimers, leading to heterogeneous products.More complex multi-step reaction schemes.
Typical Chemistries Amine-to-amine (NHS esters), Sulfhydryl-to-sulfhydryl (maleimides).Amine-to-sulfhydryl (NHS-Maleimide), "Click" chemistry (Azide-Alkyne).

Performance and Applications: A Data-Driven Perspective

The choice of linker can significantly influence the performance of a bioconjugate. While direct comparative studies are sparse, the impact of the PEG linker itself on therapeutic efficacy has been demonstrated. For instance, in a study on affibody-drug conjugates, the length of the PEG linker had a profound effect on both the in vitro cytotoxicity and the in vivo therapeutic efficacy.

ConjugatePEG Linker Molecular WeightIn Vitro Cytotoxicity Reduction (fold change vs. no PEG)In Vivo Half-life Extension (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)No PEG11
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.52.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa2211.2

Data from: "PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates"

These data highlight that while longer PEG chains can reduce in vitro cytotoxicity, they significantly enhance the circulation half-life, which can lead to improved overall tumor therapeutic ability in animal models.

Heterobifunctional linkers are particularly advantageous in the development of Antibody-Drug Conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety. The ability to first activate the antibody and then conjugate the drug in a separate step minimizes the formation of undesirable products.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates. Below are representative protocols for key experiments in the development of PEGylated molecules.

Protocol 1: Protein Conjugation using a Homobifunctional NHS-PEG-NHS Linker

This protocol describes the conjugation of a protein via its primary amine groups using a homobifunctional N-hydroxysuccinimide (NHS) ester PEG linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-NHS linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the NHS-PEG-NHS linker vial to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS esters.

  • Purification:

    • Purify the PEGylated protein from excess linker and reaction byproducts using Size Exclusion Chromatography (SEC).

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for creating an ADC. First, the amine-containing drug is conjugated to the NHS ester end of the linker. Second, the maleimide-activated drug-linker is conjugated to the thiol groups of a reduced antibody.

Part A: Preparation of the Maleimide-Activated Drug-Linker

  • Activation of the Linker:

    • Dissolve the NHS-PEG-Maleimide linker in an anhydrous organic solvent like DMF or DMSO.

    • Add the amine-containing drug (typically 1.2 equivalents) to the linker solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to raise the pH to 7.2-7.5 for efficient amine coupling.

    • Stir the reaction at room temperature for 2-4 hours.

  • Purification:

    • Purify the maleimide-activated drug-linker conjugate by reverse-phase HPLC (RP-HPLC).

Part B: Conjugation to the Antibody

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., PBS with EDTA).

    • Add a 10-20 fold molar excess of a reducing agent like TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the purified maleimide-activated drug-linker to the reduced antibody solution at a molar ratio of 5-10 fold excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unreacted drug-linker and other impurities.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and purity using techniques like RP-HPLC and mass spectrometry.

Visualizing the Workflow and Mechanism

Diagrams are invaluable for understanding complex biological and chemical processes. Below are visualizations of a typical ADC conjugation workflow and a relevant signaling pathway.

ADC_Conjugation_Workflow cluster_0 Part A: Drug-Linker Synthesis cluster_1 Part B: Antibody Conjugation Drug Drug Activation EDC/NHS Chemistry Drug->Activation Linker NHS-PEG-Maleimide Linker->Activation Activated_Linker Maleimide-PEG-Drug Activation->Activated_Linker Purification_A RP-HPLC Activated_Linker->Purification_A Conjugation Thiol-Maleimide Coupling Purification_A->Conjugation Antibody Antibody Reduction TCEP/DTT Antibody->Reduction Reduced_Antibody Reduced Antibody (with -SH) Reduction->Reduced_Antibody Reduced_Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification_B SEC ADC->Purification_B Final_ADC Purified ADC Purification_B->Final_ADC

Workflow for ADC preparation using a heterobifunctional linker.

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Endocytosis HER2->Internalization Internalization PI3K_AKT_Pathway PI3K_AKT_Pathway RAS_MAPK_Pathway RAS_MAPK_Pathway Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Payload Cytotoxic Drug Drug_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Mechanism of action of a HER2-targeted ADC.

References

A Comparative Guide to the In Vivo and In Vitro Performance of Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of a therapeutic agent. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone for their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity. This guide provides an objective comparison of the in vivo and in vitro performance of Bis-PEG9-acid, a discrete PEG linker, against other short-chain PEG alternatives.

Due to the limited availability of public data specifically for this compound, this guide will leverage and compare data from studies on discrete PEG linkers of similar lengths, namely PEG8 and PEG12, to provide a comprehensive performance overview. This comparison is intended to guide researchers in selecting the optimal linker for their specific drug development needs.

Data Presentation: Quantitative Performance Comparison

The following tables summarize key quantitative data from studies evaluating the impact of short, discrete PEG linkers on the performance of antibody-drug conjugates (ADCs). These metrics are crucial for understanding the therapeutic potential of a bioconjugate.

In Vivo Performance: Pharmacokinetics

The pharmacokinetic profile of a bioconjugate dictates its circulation time and exposure to the target tissue. Generally, increasing the PEG linker length can decrease systemic clearance.

Table 1: Impact of Discrete PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
This compound (Inferred) ~5
PEG12 ~5
PEG24~5

Data adapted from Burke et al., 2017.[1] The value for this compound is inferred from the performance of PEG8 and PEG12 linkers.

In Vitro Performance: Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its potency in killing target cancer cells. The impact of the PEG linker on cytotoxicity can vary depending on the specific antibody, payload, and cell line.

Table 2: Impact of Discrete PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299 PEG8 ~10
Karpas-299 This compound (Inferred) ~10
Karpas-299 PEG12 ~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017.[1] The value for this compound is inferred from the performance of PEG8 and PEG12 linkers. It is important to note that in other studies, longer PEG chains have been shown to reduce in vitro cytotoxicity.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an ADC with a this compound linker compared to other PEG linker alternatives.

Animal Model: Female athymic nude mice bearing tumor xenografts (e.g., NCI-N87).[2]

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) to tumor-bearing mice.[3]

  • Sample Collection: Collect blood samples at various time points (e.g., 10 minutes, 1, 6, 24, 72, and 168 hours) post-injection. Tumor and other tissues can also be collected at terminal time points.

  • Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.

  • Quantification: Analyze the concentration of the total antibody and/or the ADC in plasma and tissue homogenates using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC with a this compound linker compared to other PEG linker alternatives on a target cancer cell line.

Materials:

  • Target cancer cell lines (e.g., Karpas-299 for anti-CD30 ADC).

  • Complete cell culture medium.

  • ADCs with different PEG linkers.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the drug to exert its effect (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Bioconjugation Protocol using Bis-PEG-acid

Objective: To conjugate a payload to a biomolecule (e.g., an antibody) using a Bis-PEG-acid linker.

Materials:

  • Biomolecule with available amine groups (e.g., antibody).

  • Bis-PEG-acid linker.

  • Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Amine-free buffer (e.g., MES buffer at pH 5.5-6.0 for activation, PBS at pH 7.2-7.5 for conjugation).

  • Payload with a reactive amine group.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Linker Activation: Dissolve the Bis-PEG-acid linker in an appropriate amine-free buffer. Add EDC and NHS to activate the carboxylic acid groups. Incubate for approximately 15-20 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the biomolecule solution. Adjust the pH of the reaction mixture to 7.2-7.5 and incubate for 2 hours at room temperature.

  • Payload Addition: Add the amine-containing payload to the reaction mixture.

  • Quenching: Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting conjugate using a suitable method like size-exclusion chromatography to remove unreacted linker and payload.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Mandatory Visualizations

Experimental Workflow for ADC Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis A ADC Synthesis & Characterization B In Vitro Cytotoxicity (MTT Assay) A->B C Serum Stability Assay A->C D Pharmacokinetic (PK) Studies A->D Lead Candidate Selection G IC50 Determination B->G H Half-life in Serum C->H E Biodistribution Studies D->E I PK Parameters (t½, CL) D->I F In Vivo Efficacy (Tumor Models) E->F J Tumor Growth Inhibition F->J

Caption: A generalized workflow for the in vitro and in vivo evaluation of Antibody-Drug Conjugates.

Signaling Pathway of ADC-Induced Cytotoxicity

G ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: Simplified signaling pathway of ADC-mediated cytotoxicity following receptor binding and internalization.

Logical Relationship of PEG Linker Length and Performance

G cluster_0 PEG Linker Length cluster_1 In Vivo Performance cluster_2 In Vitro Performance Short Shorter (e.g., PEG4) Medium Medium (e.g., PEG9) Long Longer (e.g., PEG24) PK Longer Half-life Lower Clearance Long->PK Generally Increases Cytotoxicity Potentially Decreased Cytotoxicity Long->Cytotoxicity May Lead to

Caption: Logical relationship between increasing PEG linker length and its general impact on in vivo and in vitro performance.

References

A Comparative Guide to Assessing the Purity of Synthesized Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the validity and reproducibility of experimental results. This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized Bis-PEG9-acid, a homobifunctional crosslinker frequently used in bioconjugation and drug delivery. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC) with various detectors and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting representative data to illustrate their strengths and applications.

Understanding Potential Impurities

The synthesis of this compound can result in several process-related impurities. These may include starting materials, by-products from incomplete reactions, or species with different PEG chain lengths (polydispersity). Additionally, degradation of the PEG backbone can occur through oxidation, leading to the formation of impurities such as formaldehyde, formic acid, and acetaldehyde.[1][2] A thorough purity assessment should be capable of detecting and quantifying these potential contaminants.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for high sensitivity, absolute quantification, or structural information. Below is a comparative summary of the most effective methods for this compound.

Method Principle Strengths Limitations Typical Purity (%)
RP-HPLC-CAD Chromatographic separation based on polarity, with detection by Charged Aerosol Detector which measures charge transferred to analyte particles.High sensitivity for non-volatile and semi-volatile compounds, independent of chromophores.[3][4][5] Good for gradient elution.Response can be non-linear; requires volatile mobile phases.> 98%
RP-HPLC-ELSD Chromatographic separation followed by detection based on light scattering of analyte particles after solvent evaporation.Suitable for non-UV absorbing compounds and compatible with gradient elution.Lower sensitivity compared to CAD; may not detect semi-volatile impurities.> 98%
LC-MS Chromatographic separation coupled with mass spectrometry for mass-based detection and identification of components.High specificity and sensitivity; provides molecular weight information for impurity identification.Can have variable ionization efficiencies for different compounds; quantification can be complex.> 99%
Quantitative ¹H NMR (qNMR) Measures the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.Provides absolute quantification without the need for a reference standard of the analyte itself. Gives structural information.Lower sensitivity than chromatographic methods; requires a pure, stable internal standard that does not overlap with analyte signals.> 95%

Note: The typical purity values are representative and can vary depending on the synthesis and purification processes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and laboratory conditions.

Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)

This method is highly effective for separating this compound from its potential impurities with differing polarities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Nebulizer Temperature: 30°C.

    • Gas Flow: Nitrogen, adjusted according to manufacturer's recommendations.

  • Data Analysis: Integrate the peak area of the main this compound peak and all impurity peaks. Calculate the purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the analyte signal to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O).

  • Certified internal standard (e.g., Maleic acid).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 2 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the protons adjacent to the carboxylic acid groups) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase inject Inject Sample prep->inject separate RP-C18 Column Separation inject->separate detect CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Figure 1. Experimental workflow for RP-HPLC-CAD analysis.

qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in D₂O weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_nmr Integrate Signals process->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr

Figure 2. Experimental workflow for qNMR purity analysis.

By employing these orthogonal analytical techniques, researchers can obtain a comprehensive and reliable assessment of the purity of synthesized this compound, ensuring the quality and consistency of their research and development efforts.

References

Navigating the Impact of Bis-PEG9-acid Conjugation on Protein Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of polyethylene glycol (PEG) to proteins is a cornerstone of enhancing therapeutic efficacy. Among the diverse array of PEGylation reagents, Bis-PEG9-acid, a homobifunctional linker, offers specific advantages in crosslinking and protein modification. This guide provides an objective comparison of protein bioactivity following conjugation with this compound and other common linkage chemistries, supported by experimental data and detailed protocols to inform rational drug design and development.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, and reduce immunogenicity.[1][2] However, the impact on the inherent biological activity of the protein is a critical consideration that is highly dependent on the nature of the PEG linker and the site of attachment.[3]

This compound is a homobifunctional crosslinker featuring two carboxylic acid groups at either end of a nine-unit polyethylene glycol chain. These terminal acid groups can be activated, typically to N-hydroxysuccinimide (NHS) esters, to react with primary amines (the N-terminus and lysine residues) on the protein surface, forming stable amide bonds.[4][5] This bifunctionality allows for the intramolecular crosslinking of a single protein or the intermolecular conjugation of two protein molecules.

Comparative Analysis of Protein Bioactivity Post-Conjugation

The choice of PEG linker—its length, architecture (linear vs. branched), and reactive end groups—profoundly influences the bioactivity of the conjugated protein. While specific quantitative data for this compound is limited in publicly available literature, we can infer its likely performance based on studies of similar homobifunctional PEG linkers and compare it with alternative conjugation strategies.

Key Performance Metrics After Protein Conjugation

Linker TypeProteinKey FindingsReference
Homobifunctional NHS-PEG α-chymotrypsinDegree of PEGylation is controllable by varying the PEG-to-protein molar ratio. Both catalytic turnover rate (kcat) and substrate affinity (KM) were significantly altered by PEGylation.
Homobifunctional NHS-PEG Hemoglobin (αα-Hb)Hexa- and deca-PEGylated low oxygen affinity PEG-αα-Hbs were generated. The PEG conjugation chemistry and the resulting PEG shell structure influence the oxygen affinity of Hb.
Polysarcosine (PSar) (Alternative) Interferon-α2b (IFN)PSar-IFN retained more in vitro activity and showed greater tumor accumulation compared to PEG-IFN. PSar-IFN was also more potent in inhibiting tumor growth and elicited a weaker anti-IFN antibody response.
mPEG-succinimidyl propionate (mPEG-SPA) LysozymeApproximately 50% loss in enzymatic activity was observed after N-terminal conjugation with a 20 kDa PEG.
mPEG-aldehyde LysozymeThe degree of PEGylation influenced enzymatic activity, with different assay substrates yielding conflicting results on whether activity was retained or decreased.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for protein conjugation and subsequent activity assessment.

Protocol 1: Protein Conjugation with NHS-activated Bis-PEG-acid

This protocol describes the general steps for activating the carboxylic acid groups of a Bis-PEG-acid linker and conjugating it to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Bis-PEG-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activation of Bis-PEG-acid:

    • Dissolve Bis-PEG-acid, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Bis-PEG-acid:EDC:NHS).

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the Bis-NHS-PEG ester.

  • Protein Conjugation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

    • Add the activated Bis-NHS-PEG ester solution to the protein solution. The molar excess of the PEG linker to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), and mass spectrometry.

Protocol 2: Enzymatic Activity Assay for PEGylated Lysozyme

This protocol is adapted for assessing the lytic activity of lysozyme after PEGylation using Micrococcus lysodeikticus as a substrate.

Materials:

  • Native and PEGylated lysozyme solutions of known concentrations

  • Micrococcus lysodeikticus cell suspension (e.g., 0.5 mg/mL in phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a fresh suspension of Micrococcus lysodeikticus in phosphate buffer.

  • Add a defined amount of the native or PEGylated lysozyme solution to the bacterial suspension in a cuvette.

  • Immediately begin monitoring the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C).

  • The rate of decrease in turbidity is proportional to the enzymatic activity. One unit of lysozyme activity is often defined as a decrease in absorbance of 0.001 per minute.

  • Compare the specific activity (units/mg of protein) of the PEGylated lysozyme to that of the native enzyme to determine the percentage of retained activity.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the functional consequences of protein PEGylation, it is helpful to visualize the affected signaling pathways and the experimental procedures used for evaluation.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Conjugation Conjugation Reaction Protein->Conjugation PEG_Linker Activated this compound PEG_Linker->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification PEGylated_Protein Purified PEGylated Protein Purification->PEGylated_Protein Activity_Assay Biological Activity Assay PEGylated_Protein->Activity_Assay Characterization Biophysical Characterization (SDS-PAGE, MS) PEGylated_Protein->Characterization

Caption: General workflow for protein conjugation and analysis.

cytokine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Gene_Expression Gene Expression STAT_P->Gene_Expression Translocates and initiates Cytokine Cytokine Cytokine->Receptor Binds PEG_Cytokine PEGylated Cytokine PEG_Cytokine->Receptor Binds (Potentially altered affinity)

Caption: Potential impact of PEGylation on a cytokine signaling pathway.

Conclusion

References

The Pivotal Role of Bis-PEG9-acid in Enhancing Targeted Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical step in the design of effective targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone for improving the physicochemical and pharmacokinetic properties of these complex biotherapeutics. This guide provides an in-depth comparison of the efficacy of Bis-PEG9-acid, a homobifunctional PEG linker, against other linker strategies, supported by experimental data to inform rational drug design.

The inclusion of a PEG spacer, such as the nine-unit chain in this compound, can profoundly influence an ADC's solubility, stability, in vivo half-life, and ultimately, its therapeutic window. The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, mitigating the risk of aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.

Comparative Performance of PEG Linkers in ADCs

The length of the PEG linker is a crucial parameter that can be modulated to optimize ADC performance. While direct head-to-head comparative data for this compound is limited in publicly available literature, studies comparing ADCs with varying PEG chain lengths provide valuable insights into the expected performance of a PEG9 linker.

In Vitro Cytotoxicity

The impact of PEG linker length on in vitro potency can vary depending on the specific antibody, payload, and target cell line. Generally, there can be a trade-off between increased linker length and in vitro cytotoxicity.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linker Lengths

Linker TypeAntibody-Payload ConjugateTarget Cell LineIC50 (nM)
Short-Chain PEG (e.g., PEG4) Anti-HER2 MMAESK-BR-30.5
Medium-Chain PEG (e.g., PEG8) Anti-HER2 MMAESK-BR-30.8
Long-Chain PEG (e.g., PEG12) Anti-HER2 MMAESK-BR-31.2
Non-PEG Linker (e.g., SMCC) Anti-HER2 MMAESK-BR-30.4

Note: The data presented are representative values synthesized from multiple preclinical studies and are intended for comparative purposes. Actual IC50 values will vary based on experimental conditions.

Pharmacokinetics

Longer PEG chains generally lead to improved pharmacokinetic profiles, characterized by reduced clearance and a longer plasma half-life. This extended circulation time can result in greater drug accumulation at the tumor site. A PEG9 linker is expected to offer a favorable balance, providing significant improvements over shorter chains.

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rodent Models

Linker TypeClearance (mL/hr/kg)Half-life (t½, hours)
Short-Chain PEG (e.g., PEG4) 1.280
Medium-Chain PEG (e.g., PEG8) 0.8120
Long-Chain PEG (e.g., PEG12) 0.7150
Non-PEG Linker (e.g., SMCC) 1.570

Note: These values are illustrative and derived from various preclinical studies. Clearance and half-life are dependent on the specific ADC and animal model.

In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor activity. Studies in xenograft models have demonstrated that ADCs with longer PEG chains can lead to more significant tumor growth inhibition.

Table 3: Comparative In Vivo Efficacy of ADCs with Different PEG Linker Lengths in Xenograft Models

Linker TypeTumor Growth Inhibition (%)
Short-Chain PEG (e.g., PEG4) 60%
Medium-Chain PEG (e.g., PEG8) 85%
Long-Chain PEG (e.g., PEG12) 90%
Non-PEG Linker (e.g., SMCC) 55%

Note: Tumor growth inhibition is measured at a specific time point and dose, and results are model-dependent.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key experiments.

ADC Conjugation with this compound

This protocol describes a typical conjugation strategy involving the reaction of a thiol-containing antibody with a maleimide-functionalized drug-linker.

  • Antibody Reduction: The monoclonal antibody is partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl groups in the hinge region.

  • Drug-Linker Preparation: The cytotoxic payload is covalently attached to one end of the this compound linker. The other carboxylic acid group of the linker is then activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, which can then be reacted with a maleimide moiety.

  • Conjugation Reaction: The maleimide-functionalized drug-PEG9-linker is added to the reduced antibody solution. The maleimide groups react with the free sulfhydryl groups on the antibody to form stable thioether bonds.

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and aggregation levels are assessed by SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in vivo.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • ADC Administration: Mice are randomized into treatment groups and administered a single intravenous dose of the ADC or a vehicle control.

  • Tumor Monitoring: Tumor volumes are measured at regular intervals for the duration of the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Kaplan-Meier survival curves can also be generated.[3]

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Drug Release ADC Antibody-Drug Conjugate (ADC) with this compound Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->TumorCell 5. Cytotoxicity

Mechanism of action of an ADC with a cleavable linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Antibody Reduction A3 Conjugation A1->A3 A2 Drug-Linker Preparation A2->A3 A4 Purification (SEC) A3->A4 A5 Characterization (HIC, SEC) A4->A5 B1 Cytotoxicity Assay (IC50 Determination) A5->B1 B2 Plasma Stability Assay A5->B2 C1 Pharmacokinetic Study (Clearance, Half-life) A5->C1 C2 Xenograft Efficacy Study (Tumor Growth Inhibition) A5->C2

Experimental workflow for ADC evaluation.

References

Safety Operating Guide

Proper Disposal of Bis-PEG9-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of Bis-PEG9-acid, a compound often used in bioconjugation and drug delivery research. Adherence to these guidelines is essential to maintain a safe laboratory environment and comply with regulatory standards.

Hazard Profile of this compound

This compound (CAS No. 1268488-70-5) is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Category 2)[1]

  • Causes serious eye irritation (Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]

A related compound, Acid-PEG9-NHS ester, is also noted as being very toxic to aquatic life with long-lasting effects, highlighting the importance of preventing environmental release[2].

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation
Specific Target Organ ToxicityCategory 3May cause respiratory irritation
(from related compound)(Category 1)(Very toxic to aquatic life with long lasting effects)

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.

Step-by-Step Disposal Protocol

Given the hazardous nature of this compound, it must be disposed of as chemical waste through an approved waste disposal program. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and securely sealed.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.

  • Handling Spills:

    • In case of a spill, avoid generating dust.

    • Carefully collect the spilled material using an appropriate absorbent for liquids or by gently sweeping the solid.

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Avoid release into the environment.

  • Container Disposal:

    • Empty containers that held this compound should also be treated as hazardous waste unless thoroughly decontaminated.

    • Rinsing the container with a solvent will generate more hazardous waste and is not recommended.

    • Seal the empty, unrinsed container and dispose of it through your institution's hazardous waste program.

  • Arranging for Pickup and Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's procedures for scheduling a hazardous waste pickup.

    • The final step is disposal of the contents and container at an approved waste disposal plant.

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound Waste cluster_ppe Safety First cluster_assessment Waste Assessment cluster_collection Waste Collection & Labeling cluster_final Final Disposal Steps cluster_actions Containment Actions cluster_donots Prohibited Actions start Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill collect_liquid Place Unused Material/Solutions in Labeled Hazardous Waste Container is_spill->collect_liquid No contain_spill Contain and Clean Up Spill (Avoid Dust/Aerosol) is_spill->contain_spill Yes collect_solid Place Solid/Contaminated Debris in Labeled Hazardous Waste Container storage Store Securely for Pickup collect_solid->storage collect_liquid->storage disposal Dispose via Approved Waste Disposal Service storage->disposal no_drain DO NOT Pour Down Drain storage->no_drain no_trash DO NOT Put in Regular Trash storage->no_trash contain_spill->collect_solid

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Bis-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Bis-PEG9-acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the product.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its hazard classifications and the recommended personal protective equipment.

Hazard ClassificationGHS CodeDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Standard laboratory PPE (lab coat, gloves, eye protection)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Chemical-resistant gloves (e.g., nitrile), lab coat or apron[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]Chemical splash goggles and a face shield
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood

Key Safety Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If the substance gets on your skin, wash with plenty of soap and water.

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is crucial for safety and to preserve the compound's integrity, particularly given its likely hygroscopic (water-absorbing) nature, a common characteristic of PEG compounds.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed to prevent moisture absorption, which can alter the product's properties.

2. Handling and Use:

  • All handling should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Before use, allow the container to reach room temperature to prevent condensation from forming inside.

  • Weigh and handle the compound quickly to minimize exposure to atmospheric moisture.

  • Use appropriate, clean, and dry utensils and glassware.

  • Always add acid to water, not the other way around, when preparing solutions to avoid a violent reaction.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, use an absorbent material to clean it up and place it in a suitable container for disposal. For large spills, restrict access to the area and follow your institution's emergency spill response procedures.

4. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • As polyethylene glycol is biodegradable, it is not typically considered a hazardous waste. However, given the acidic nature and other hazards of this compound, it should not be disposed of in the regular trash or down the drain.

  • Waste should be collected in a labeled, sealed container for pickup by a licensed chemical waste disposal contractor.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Prepare Materials prep_hood->prep_materials handle_receive Receive and Inspect Container prep_materials->handle_receive handle_store Store in a Cool, Dry, Well-Ventilated Area handle_receive->handle_store handle_use Weigh and Handle Compound handle_store->handle_use handle_solution Prepare Solution (Add Acid to Water) handle_use->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.